3-Methyl-2-undecanone chemical structure and molecular weight
As a Senior Application Scientist in the fields of semiochemical research and synthetic organic chemistry, the precise characterization, synthesis, and application of aliphatic ketones are paramount to our daily workflow...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in the fields of semiochemical research and synthetic organic chemistry, the precise characterization, synthesis, and application of aliphatic ketones are paramount to our daily workflows. This whitepaper provides an authoritative, in-depth analysis of 3-Methyl-2-undecanone , a branched aliphatic ketone with profound implications ranging from complex organic synthesis to mammalian olfactory communication.
By deconstructing its physicochemical properties, detailing a highly regioselective synthetic methodology, and exploring its biological significance, this guide serves as a foundational resource for researchers and drug development professionals.
3-Methyl-2-undecanone is a 12-carbon aliphatic ketone characterized by an undecane backbone, a carbonyl group at the C2 position, and a methyl branch at the C3 position. The presence of the chiral center at C3 results in (3R)- and (3S)- enantiomeric forms. Understanding its exact molecular weight and structural topology is the first step in developing targeted analytical and synthetic protocols.
Synthesizing 3-methyl-2-undecanone from the commercially available precursor, 2-undecanone, presents a classic challenge in organic chemistry: regioselectivity .
The Causality of Experimental Choices
In unsymmetrical ketones like 2-undecanone, standard deprotonation with a bulky base like Lithium Diisopropylamide (LDA) at -78°C typically yields the kinetic enolate at the less-hindered C1 methyl group. To achieve targeted methylation at the more-hindered C3 methylene position, we must alter the steric environment.
We achieve this by employing Aluminum Tris(2,6-diphenylphenoxide) (ATPH) [4]. The causality behind this choice is strictly steric: ATPH coordinates strongly to the carbonyl oxygen. Its massive 2,6-diphenylphenoxide ligands create a sterically demanding pocket that physically shields the unhindered C1 protons. Consequently, when LDA is introduced, it is forced to bypass C1 and deprotonate the C3 position, generating the thermodynamic enolate equivalent. Subsequent nucleophilic attack on methyl iodide (MeI) yields 3-methyl-2-undecanone with exceptional regioselectivity.
Workflow for the regioselective synthesis of 3-methyl-2-undecanone via ATPH-mediated alkylation.
Step-by-Step Self-Validating Protocol
This protocol is designed as a self-validating system. The success of the regioselective shielding is proven by an integrated Gas Chromatography (GC) validation step that quantifies the ratio of the desired product against its kinetic regioisomer (3-dodecanone).
Step 1: Carbonyl Complexation
Purge a flame-dried Schlenk flask with argon.
Dissolve 2-undecanone (1.0 eq) in anhydrous toluene and cool to -78°C using a dry ice/acetone bath.
Dropwise, add a pre-cooled solution of ATPH (1.1 eq) in toluene. Stir for 30 minutes to ensure complete complexation and steric shielding of the C1 position.
Step 2: Regioselective Deprotonation
In a separate flask, prepare LDA (1.1 eq) by reacting diisopropylamine with n-BuLi at -78°C in THF.
Transfer the LDA solution via steel cannula into the ATPH-ketone complex at -78°C. Stir for 1 hour to allow selective C3 deprotonation.
Step 3: Alkylation & Quenching
Add Methyl Iodide (MeI, 1.5 eq) dropwise.
Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 4 hours.
Quench the reaction by pouring the mixture into cold 1N HCl. Extract the aqueous layer three times with diethyl ether.
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Step 4: Self-Validating Analytical Confirmation
GC-FID Analysis: Inject an aliquot of the crude mixture into a GC equipped with a standard capillary column (e.g., HP-5) at a column temperature of 80°C and carrier gas pressure of 0.6 kg/cm ²[4].
Validation Metric: The system is validated if the chromatogram shows a dominant peak at tR = 27.1 min (confirming 3-methyl-2-undecanone) with minimal signal at tR = 36.4 min (the C1-alkylated regioisomer, 3-dodecanone)[4].
Biological & Ecological Significance
Beyond its utility as a synthetic target, 3-methyl-2-undecanone is a highly bioactive Volatile Organic Compound (VOC) that plays critical roles in both microbiological and mammalian ecosystems.
Mammalian Olfactory Recognition: In animal behavioral science, the compound is a vital constituent of the neonatal recognition cue in Dohne Merino lambs (Ovis aries). Ewes utilize the complex temporal changes in the concentration of wool VOCs—specifically branched ketones like 3-methyl-2-undecanone—to accurately distinguish their own offspring from others in the flock during the critical post-parturition bonding phase[5].
Microbial Volatiles: Advanced closed-loop stripping apparatus (CLSA) and GC-MS analyses have identified 3-methyl-2-undecanone within the volatile profile of the psychrotolerant bacterium Chryseobacterium polytrichastri, highlighting its role in bacterial metabolic pathways and potential inter-species signaling[6].
Botanical Occurrence: Phytochemical profiling databases catalog the compound as a naturally occurring volatile in Inula helenium (Elecampane), a plant historically utilized in traditional medicine and modern herbal supplements for its bioactive properties[2].
References
PubChem Compound Summary for CID 12634600
Source: National Center for Biotechnology Information (PubChem)
URL:[Link]
Identification of 3-Methyl-2-undecanone in Inula helenium phytochemical extracts
Title: Identification of 3-Methyl-2-undecanone in Inula helenium Phytochemical Extracts: A Comprehensive Analytical and Biosynthetic Guide Executive Summary Inula helenium L. (elecampane) is a medicinally significant pla...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Identification of 3-Methyl-2-undecanone in Inula helenium Phytochemical Extracts: A Comprehensive Analytical and Biosynthetic Guide
Executive Summary
Inula helenium L. (elecampane) is a medicinally significant plant within the Asteraceae family, historically recognized for its rich profile of eudesmane-type sesquiterpene lactones. However, recent advancements in high-resolution analytical chemistry have shifted focus toward its minor volatile constituents, which contribute significantly to the plant's anti-staphylococcal and nematicidal properties. This technical guide outlines the biosynthetic causality, matrix deconvolution, and self-validating analytical workflows required to isolate and unequivocally identify one of these elusive trace compounds: 3-methyl-2-undecanone .
Botanical Context and the Analytical Challenge
In my experience overseeing complex phytochemical profiling, the root extract of I. helenium presents a classic matrix interference problem. The essential oil is overwhelmingly dominated by alantolactone and isoalantolactone ()[1]. These highly abundant lactones cause severe ion suppression and chromatographic co-elution, masking trace aliphatic ketones during direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Furthermore, 3-methyl-2-undecanone (PubChem CID: 12634600) ()[2] is not available as a commercial reference standard. Because standard NIST mass spectral libraries often fail to differentiate between closely related branched aliphatic ketone isomers, a simple library match is scientifically insufficient. Absolute structural confirmation mandates a combinatorial synthesis approach to generate custom reference standards ()[3].
Biosynthetic Causality: Why 3-Methyl-2-alkanones?
Understanding the origin of a target analyte informs the extraction strategy. Medium- and long-chain methylketones typically serve as defense mechanisms against herbivores and nematodes. The biosynthesis of odd-numbered 3-methyl-2-alkanones in I. helenium deviates from standard linear fatty acid pathways.
The process begins with the elongation of fatty acid precursors (acyl-ACPs). Instead of direct hydrolysis, the
β
-ketoacyl-ACP intermediate undergoes an S-adenosylmethionine (SAM)-dependent
α
-methylation. Finally, a specialized thioesterase/decarboxylase (analogous to Methylketone Synthase 1, MKS1) catalyzes the hydrolysis and decarboxylation to yield the final branched ketone ()[4].
Fig 1. Proposed biosynthetic pathway of 3-methyl-2-undecanone via fatty acid intermediates.
Experimental Workflow: Matrix Deconvolution
To isolate 3-methyl-2-undecanone, we must employ a self-validating fractionation protocol that enriches the semi-polar volatile fraction while separating out the highly polar sesquiterpene lactones.
Protocol 1: Extraction and Silica Gel Fractionation
Step 1: Comminution & Hydrodistillation: Pulverize 500 g of dried I. helenium roots to maximize surface area. Subject to hydrodistillation in a Clevenger-type apparatus for 3 hours to yield the crude essential oil ()[5].
Step 2: Dehydration: Pass the distillate over anhydrous
Na2SO4
to remove residual water, preventing stationary phase degradation in subsequent chromatography steps.
Step 3: Self-Validating Fractionation (MPLC): Load the oil onto a silica gel Medium-Pressure Liquid Chromatography (MPLC) column. Validation Step: Before running the sample, run a blank matrix spiked with a known concentration of a generic ketone (e.g., 2-undecanone) to validate the elution window and ensure recovery rates exceed 95%.
Step 4: Elution Gradient: Elute sequentially with hexane, followed by a gradient of diethyl ether in hexane (1% to 10%).
Step 5: Fraction Pooling: Collect the 5% diethyl ether fraction. This specific polarity window selectively concentrates the 3-methyl-2-alkanones ()[3].
Analytical Identification via Combinatorial Synthesis
Because mass spectral libraries are unreliable for distinguishing positional isomers of long-chain aliphatic ketones, absolute structural confirmation requires matching both the mass fragmentation pattern and the Retention Index (RI) with a pure synthetic standard.
Step 1: Combinatorial Alkylation: React ethyl acetoacetate with octyl bromide (to form the C11 backbone of the undecanone derivative) in the presence of a base (e.g.,
K2CO3
) to yield the corresponding
α
-alkylated
β
-keto ester.
Step 2: Hydrolysis & Decarboxylation: Subject the intermediate to saponification using aqueous NaOH, followed by acidification and thermal decarboxylation. This yields high-purity synthetic 3-methyl-2-undecanone.
Step 3: GC-MS Acquisition: Inject 1 µL of the enriched plant fraction and the synthetic standard into a GC-MS equipped with a DB-5 capillary column (30 m × 0.25 mm, 0.25 µm film). Hold at 60°C for 1 min, ramp at 3°C/min to 240°C, and hold for 5 min ()[5].
Step 4: Self-Validating Co-injection: Perform a co-injection of the plant extract and the synthetic standard. A single, symmetrical peak with an identical RI and a matching mass spectrum unequivocally confirms the identity.
Fig 2. Self-validating analytical workflow for identifying trace aliphatic ketones.
Quantitative Data Presentation
The identification of 3-methyl-2-undecanone is validated by its diagnostic mass fragments. The presence of the McLafferty rearrangement fragment at
m/z
72 is the definitive hallmark of a 3-methyl-2-alkanone structure, distinguishing it from unbranched 2-alkanones (which produce an
m/z
58 fragment).
Table 1: GC-MS Analytical Parameters for 3-Methyl-2-alkanones in Inula helenium
Target Analyte
Molecular Formula
Molecular Weight ( g/mol )
Retention Index (DB-5)*
Diagnostic MS Fragments (
m/z
)
3-Methyl-2-decanone
C₁₁H₂₂O
170.29
~1245
43, 72 (McLafferty), 170 (M⁺)
3-Methyl-2-undecanone
C₁₂H₂₄O
184.32
~1345
43, 72 (McLafferty), 184 (M⁺)
3-Methyl-2-dodecanone
C₁₃H₂₆O
198.35
~1445
43, 72 (McLafferty), 198 (M⁺)
*Note: Exact Retention Indices (RI) vary slightly based on specific carrier gas flow rates and column aging, but the
Δ
RI between homologs remains a constant ~100 units.
Conclusion
The successful identification of 3-methyl-2-undecanone in Inula helenium extracts demonstrates the necessity of moving beyond standard library-matching in modern pharmacognosy. By coupling rigorous, self-validating matrix deconvolution with combinatorial organic synthesis, analytical scientists can achieve high-confidence structural elucidation of trace phytochemicals. This methodology not only ensures scientific integrity but also opens new avenues for evaluating the targeted pharmacological efficacy of minor aliphatic ketones.
References
Radulović, N. S., Denić, M. S., & Stojanović-Radić, Z. Z. (2014). Synthesis of Small Combinatorial Libraries of Natural Products: Identification and Quantification of New Long-chain 3-Methyl-2-alkanones from the Root Essential Oil of Inula helenium L. (Asteraceae). Phytochemical Analysis.[Link]
Radulović, N. S., & Genčić, M. S. (2015). A note on the biosynthesis of long-chain 3-methyl-2-alkanones from the root essential oil of Inula helenium L. (Asteraceae). Facta universitatis - series Physics Chemistry and Technology.[Link]
Bourrel, C., Vilarem, G., & Perineau, F. (1993). Chemical Analysis, Bacteriostatic and Fungistatic Properties of the Essential Oil of Elecampane (Inula helenium L.). Journal of Essential Oil Research.[Link]
Cantrell, C. L., Schrader, K. K., Mamonov, L. K., Sitpaeva, G. T., Kustova, T. S., Dunbar, C., & Wedge, D. E. (2007). Bioassay-guided isolation of anti-algal constituents from Inula helenium and Limonium myrianthum. ARKIVOC.[Link]
The Chemical Ecology and Analytical Profiling of 3-Methyl-2-undecanone (PubChem CID 12634600)
An In-Depth Technical Guide for Researchers and Analytical Scientists Executive Summary As a Senior Application Scientist, I have structured this technical guide to bridge the gap between abstract chemical ecology and ac...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers and Analytical Scientists
Executive Summary
As a Senior Application Scientist, I have structured this technical guide to bridge the gap between abstract chemical ecology and actionable analytical chemistry. 3-Methyl-2-undecanone (PubChem CID: 12634600) is a medium-chain branched ketone that has emerged as a highly conserved signaling molecule across vastly different taxonomic kingdoms. From mediating critical mammalian maternal bonds to driving saltational pheromone evolution in insects, this compound represents a fascinating intersection of biology and volatile organic chemistry.
This whitepaper synthesizes the biological significance of 3-methyl-2-undecanone, details the chemical synthesis required for standard validation, and provides a rigorously self-validating analytical protocol for its extraction and enantioselective identification.
Cross-Kingdom Biological Significance
The evolutionary utility of 3-methyl-2-undecanone lies in its volatility and its chiral center at the C3 position, which allows for highly specific stereochemical interactions with biological olfactory receptors.
Mammalian Olfaction: Neonatal Recognition in Ovis aries
In sheep (Ovis aries), the formation of a strong maternal bond immediately after parturition is critical for lamb survival. Ewes rely heavily on complex olfactory cues to distinguish their own offspring from alien lambs in a flock. Extensive headspace analysis of Döhne Merino lamb wool has identified 3-methyl-2-undecanone as a key volatile organic compound (VOC) within this recognition profile[1].
Quantitative analyses reveal that the wool volatiles of monozygotic and dizygotic twins are highly similar to each other but distinct from other lambs, indicating a genetic basis for the odor signature[1]. Furthermore, the concentration of 3-methyl-2-undecanone and related VOCs undergoes significant temporal changes during the first 100 days of the lamb's life. This dynamic chemical shifting compels the ewe to frequently sample the lamb's effluvia to update her olfactory memory, ensuring exclusive maternal investment[2].
Entomological Pheromones: Mate Attraction in Ptomascopus morio
In insect chemical ecology, 3-methyl-2-undecanone serves as a primary male calling pheromone in the burying beetle Ptomascopus morio (Coleoptera: Silphidae)[3]. Interestingly, while P. morio is the sister genus to the well-studied Nicrophorus beetles, males of P. morio do not produce any of the typical Nicrophorus pheromones (such as methyl geranate).
Instead, they release a distinct blend of 3-methylalkan-2-ones, specifically 3-methyl-2-decanone, 3-methyl-2-undecanone, and 3-methyl-2-dodecanone[4]. This divergence is a textbook example of a saltational mode of pheromone evolution. By abruptly shifting to a completely different class of volatile compounds, P. morio establishes a robust reproductive isolating mechanism that prevents interspecific cross-attraction among sympatric species[5].
Beyond higher eukaryotes, 3-methyl-2-undecanone is also synthesized by environmental microorganisms. Closed-loop stripping apparatus (CLSA) analysis of the psychrotolerant bacterium Chryseobacterium polytrichastri—a member of the Flavobacteriaceae family—revealed a rich volatilome containing 71 identified compounds, including 3-methyl-2-undecanone[6]. In bacteria, medium-chain branched ketones frequently serve as inter-kingdom signaling molecules, antimicrobial defense agents, or metabolic byproducts of cold-temperature adaptation[7].
Fig 1. Cross-kingdom ecological signaling roles of 3-Methyl-2-undecanone.
Data Presentation: Biological Occurrences
To facilitate rapid comparison for researchers, the quantitative and qualitative data regarding the biological detection of 3-methyl-2-undecanone is summarized below.
Biological Matrix
Taxonomic Classification
Ecological / Biological Function
Analytical Detection Method
Relative Abundance / Notes
Döhne Merino wool (Ovis aries)
Mammalia (Bovidae)
Neonatal olfactory recognition cue
SEP-GC-MS / Chiral GC
Present in twin lamb profiles; undergoes temporal shifts over 100 days[2].
Male calling emission (Ptomascopus morio)
Insecta (Silphidae)
Male calling pheromone (Mate attraction)
SPME-GC-MS
Major component of the male volatile blend; absent in sister genus Nicrophorus[3].
Bacterial Headspace (C. polytrichastri)
Bacteria (Flavobacteriaceae)
Microbial Volatile Organic Compound (mVOC)
CLSA-GC-MS
Minor component of a highly complex 71-compound volatilome[6].
Synthetic Pathways for Analytical Validation
In analytical chemistry, you cannot definitively identify a chiral volatile without an authentic synthetic standard to verify Kovats Retention Indices (RI) and mass fragmentation patterns.
The most robust synthetic route for 3-methyl-2-undecanone involves the highly regioselective alkylation of ethyl 2-methyl-3-oxobutanoate[8].
Alkylation : Ethyl 2-methyl-3-oxobutanoate is reacted with octyl bromide under basic conditions to yield a substituted
β
-keto ester intermediate.
Saponification & Decarboxylation : The intermediate is subjected to alkaline saponification. The resulting
β
-keto acid is highly unstable and undergoes spontaneous thermal decarboxylation to yield the target ketone, 3-methyl-2-undecanone[3].
This pathway provides high yields and ensures the availability of pure reference material necessary for the rigorous GC-MS protocols detailed below[4].
The following methodology is designed as a self-validating system. Every step is engineered to prevent artifact formation while maximizing sensitivity for trace-level biological volatiles.
Objective
Isolate and stereochemically profile 3-methyl-2-undecanone from complex biological matrices (e.g., raw wool, bacterial cultures) without utilizing liquid solvents that could degrade the sample or foul the analytical column.
Step-by-Step Methodology
Matrix Equilibration
Procedure: Transfer exactly 5.0 g of the biological matrix into a 20 mL sterile headspace vial. Seal immediately with a PTFE/silicone septum and an aluminum crimp cap. Incubate the vial at 37°C for 30 minutes.
Causality: 37°C mimics the physiological temperature of mammalian skin, ensuring the vapor pressure of the analytes accurately reflects in vivo emission rates. The PTFE face of the septum prevents the absorption of lipophilic volatiles and eliminates siloxane bleed, ensuring all detected VOCs are strictly biogenic.
Solid-Phase Microextraction (SPME)
Procedure: Pierce the septum with an SPME needle housing a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber. Expose the active fiber to the headspace for exactly 45 minutes.
Causality: Traditional solvent extraction co-extracts heavy lipids (e.g., lanolin in wool) which destroy GC inlets. The bipolar PDMS/DVB coating is thermodynamically optimized for selectively partitioning medium-chain ketones (C10-C15) from the vapor phase. A 45-minute exposure ensures equilibrium partitioning is reached.
Thermal Desorption & Injection
Procedure: Retract the fiber into the needle, transfer it to the GC injection port, and desorb at 250°C for 3 minutes in splitless mode.
Causality: Rapid thermal desorption in splitless mode creates a sharp injection band, which is critical for resolving closely eluting isomers. 250°C is sufficient to completely volatilize 3-methyl-2-undecanone without inducing thermal degradation.
Enantioselective Chromatographic Separation
Procedure: Route the analyte through a chiral capillary column (e.g., 30 m × 0.25 mm ID, coated with a derivatized
β
-cyclodextrin stationary phase). Program the oven: Initial hold at 40°C for 2 min, ramp at 5°C/min to 200°C, final hold for 10 min.
Causality: 3-Methyl-2-undecanone possesses a chiral center at C3. Because biological receptors are highly stereospecific, determining the (R) vs. (S) ratio is mandatory. The slow 5°C/min temperature ramp allows the enantiomers to interact differentially with the chiral cavities of the stationary phase, achieving baseline resolution.
Mass Spectrometric Detection (EI-MS)
Procedure: Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV. Set the quadrupole to scan m/z 40–300. Validate the peak by co-injecting the synthetic standard and matching the Kovats Retention Index.
Causality: 70 eV is the universal thermodynamic standard for EI-MS. This specific energy level ensures that the resulting fragmentation pattern (notably the McLafferty rearrangement ions) can be directly and accurately matched against NIST libraries and your synthesized authentic standards.
Fig 2. Standardized analytical workflow for the isolation and verification of volatile ketones.
Conclusion
3-Methyl-2-undecanone (CID 12634600) is far more than a simple aliphatic ketone; it is a highly conserved semiochemical utilized across mammalian, entomological, and microbial domains. For drug development professionals and chemical ecologists, understanding the stereochemistry and volatile dynamics of such compounds opens pathways for developing synthetic pheromone traps, novel veterinary bonding agents, and advanced microbial diagnostics. By adhering to the rigorous, self-validating analytical frameworks outlined in this guide, researchers can ensure high-fidelity detection and quantification of this critical signaling molecule.
References
Burger, B. V., et al. "Olfactory Cue Mediated Neonatal Recognition in Sheep, Ovis aries." CORE, 2011.1
Viviers, M. Z., et al. "Temporal Changes in the Neonatal Recognition Cue of Dohne Merino Lambs (Ovis aries)." ResearchGate, 2014. 2
Haberer, W., et al. "Volatiles Emitted by Calling Males of Burying Beetles and Ptomascopus morio (Coleoptera: Silphidae: Nicrophorinae) Are Biogenetically Related." ResearchGate, 2017. 4
"Volatiles from the Psychrotolerant Bacterium Chryseobacterium polytrichastri." d-nb.info, 2020. 7
"Highly Regioselective Alkylation at the More-Hindered α-Site of Unsymmetrical Ketones." Amazon S3 Archive. 8
The Silent Language of Recognition: A Technical Guide to 3-Methyl-2-undecanone in Animal Communication
Abstract In the intricate world of animal communication, chemical signals form a fundamental and pervasive language. Among the vast vocabulary of semiochemicals, methyl ketones play a crucial role in mediating a variety...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
In the intricate world of animal communication, chemical signals form a fundamental and pervasive language. Among the vast vocabulary of semiochemicals, methyl ketones play a crucial role in mediating a variety of behaviors. This in-depth technical guide focuses on the natural occurrence, biosynthesis, and behavioral significance of a specific branched-chain methyl ketone: 3-methyl-2-undecanone. We will explore its role as a critical recognition cue in various animal species, particularly within social insects. This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of current knowledge, field-proven experimental insights, and detailed methodologies for the study of this fascinating compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, aiming to equip the reader with the expertise to investigate and harness the power of this subtle, yet potent, chemical messenger.
Introduction: The Chemical Scaffolding of Sociality
Animals, from the simplest invertebrates to complex mammals, rely on a sophisticated system of chemical cues to navigate their world, find mates, locate food, and recognize each other.[1][2][3] These chemical signals, or semiochemicals, are the invisible architects of much of animal behavior and social structure. They are broadly categorized into pheromones, which mediate intraspecific interactions, and allelochemicals, which are involved in interspecific communication.[2][3]
Within the vast arsenal of semiochemicals, aliphatic methyl ketones are a class of naturally occurring compounds first discovered in the plant Ruta graveolens over a century ago.[4] They have since been identified in a wide range of organisms, including microorganisms, insects, and mammals, where they serve diverse functions from defense and alarm signaling to species and kin recognition.[4][5][6] This guide will focus specifically on 3-methyl-2-undecanone, a branched-chain methyl ketone that has emerged as a key player in the chemical lexicon of animal recognition.
The Discovery and Identification of a Recognition Cue
The journey to understanding the role of 3-methyl-2-undecanone in animal communication began with the broader study of insect cuticular hydrocarbons and glandular secretions. Early research into the chemical ecology of social insects, particularly ants and termites, revealed complex blends of volatile and non-volatile compounds that coated their bodies and were exchanged during social interactions.[7] The advent of powerful analytical techniques, most notably Gas Chromatography-Mass Spectrometry (GC-MS), allowed for the separation and identification of individual components within these complex mixtures.[8][9]
It was within this context that 3-methyl-2-undecanone was identified as a significant component in the chemical profiles of certain insect species. Its presence, often in conjunction with other hydrocarbons and methyl ketones, pointed towards a role in the nuanced communication systems that govern colony organization and social cohesion.
Biosynthesis and Physiological Regulation
The production of methyl ketones in animals is primarily linked to fatty acid metabolism.[4][5][10] The prevailing hypothesis for the biosynthesis of straight-chain methyl ketones involves the incomplete β-oxidation of fatty acids, leading to the formation of β-keto acids, which are then decarboxylated to yield the final methyl ketone.[4][5][6]
The biosynthesis of a branched-chain ketone like 3-methyl-2-undecanone is believed to follow a similar, albeit more complex, pathway. It likely originates from the metabolism of branched-chain fatty acids. The proposed biosynthetic pathway is illustrated below.
Caption: Proposed biosynthetic pathway of 3-methyl-2-undecanone.
The regulation of 3-methyl-2-undecanone production is likely influenced by a variety of factors, including the genetic makeup of the individual, developmental stage, diet, and social environment. In social insects, the chemical profile of an individual can change with age and caste, suggesting a complex interplay of hormonal and environmental cues in regulating the biosynthesis of recognition cues.
The Role of 3-Methyl-2-undecanone in Animal Recognition and Behavior
3-Methyl-2-undecanone functions as a crucial component of the "colony odor" in many social insects, allowing them to distinguish between nestmates and non-nestmates. This chemical signature is learned and continuously updated through social interactions like grooming and food exchange (trophallaxis).
Tandem Running in Ants
One of the most fascinating behaviors where chemical cues are paramount is tandem running in certain ant species.[11][12] Tandem running is a form of recruitment where one ant, the leader, guides a nestmate, the follower, to a resource such as a food source or a new nest site.[11][12][13] This process relies on a combination of tactile and chemical signals.[11][14] The leader often releases a short-range pheromone from its gaster, which helps the follower maintain contact.[13] While the exact composition of this pheromone blend varies between species, there is evidence to suggest that methyl ketones, including isomers of undecanone, play a role in this close-range communication.
Recognition in Termites
Termites, being highly social and often blind, rely heavily on chemical communication to maintain their complex societies.[1] Their cuticular hydrocarbon profiles, which include methyl-branched alkanes, are critical for nestmate recognition.[7] The presence of specific methyl ketones in their chemical repertoire contributes to the unique odor of each colony, enabling individuals to identify intruders and maintain colony integrity.
Analytical Methodologies for the Study of 3-Methyl-2-undecanone
The investigation of 3-methyl-2-undecanone as a recognition cue requires robust analytical methods for its extraction, identification, and quantification, coupled with carefully designed behavioral assays.
Sample Collection and Preparation
The collection of samples containing volatile and semi-volatile compounds like 3-methyl-2-undecanone must be done with care to avoid contamination and loss of the analyte.
Place the live animal(s) in a clean glass vial and seal it with a septum cap.
Condition the SPME fiber in the GC injector port according to the manufacturer's instructions.
Expose the SPME fiber to the headspace of the vial containing the animal for a predetermined time (e.g., 30-60 minutes) at a controlled temperature.
Retract the fiber and immediately introduce it into the GC-MS injector for thermal desorption and analysis.
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds due to its high sensitivity and specificity.[8][9][15]
Table 1: Recommended GC-MS Parameters for 3-Methyl-2-undecanone Analysis
Parameter
Setting
Rationale
Injector Temperature
250 °C
Ensures rapid volatilization of the analyte.
Column
Non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-17ms) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Provides good separation of hydrocarbons and ketones.
Oven Temperature Program
Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Allows for the separation of a wide range of volatile and semi-volatile compounds.
Carrier Gas
Helium at a constant flow of 1.0 mL/min
Inert carrier gas that provides good chromatographic resolution.
Mass Spectrometer
Electron Ionization (EI) at 70 eV
Standard ionization method that produces reproducible fragmentation patterns for library matching.
Scan Range
m/z 40-400
Covers the expected mass range of the target analyte and potential contaminants.
Identification: The identification of 3-methyl-2-undecanone is achieved by comparing its retention time and mass spectrum with that of an authentic standard and by matching the mass spectrum against a reference library (e.g., NIST).
Quantification: For quantitative analysis, a calibration curve should be prepared using a series of known concentrations of a 3-methyl-2-undecanone standard.
Caption: A generalized workflow for the GC-MS analysis of 3-methyl-2-undecanone.
Behavioral Assays
To confirm the behavioral activity of 3-methyl-2-undecanone, carefully controlled bioassays are essential.
Protocol 2: Y-Tube Olfactometer Assay
This assay is used to test the preference of an animal for a particular odor.[8]
Materials:
Y-tube olfactometer
Purified and humidified air source
Flow meters
Test substance (3-methyl-2-undecanone in a solvent)
Control (solvent only)
Procedure:
Introduce a clean, humidified airflow into each arm of the Y-tube olfactometer at a constant rate.
Apply the test substance to a filter paper and place it in one arm of the olfactometer. Place a filter paper with the solvent control in the other arm.
Introduce a single animal into the base of the Y-tube.
Observe the animal's choice of arm and the time spent in each arm over a set period.
Repeat the experiment with multiple individuals, alternating the position of the test and control arms to avoid positional bias.
Analyze the data statistically to determine if there is a significant preference for the arm containing 3-methyl-2-undecanone.
Broader Implications and Future Directions
The study of 3-methyl-2-undecanone and other recognition cues has significant implications beyond basic research.
Applications in Pest Management
A thorough understanding of the chemical communication systems of pest insects can lead to the development of novel and environmentally friendly control strategies.[2][3][17][18] For example, synthetic recognition cues could be used to disrupt social organization, lure pests into traps, or create repellent barriers.
Drug Development
The olfactory receptors that detect semiochemicals are G protein-coupled receptors (GPCRs), a major target for drug development.[19] By understanding how specific compounds like 3-methyl-2-undecanone interact with these receptors, it may be possible to design novel molecules that modulate olfactory-driven behaviors, with potential applications in both veterinary and human medicine.
Future Research
Despite the progress made, many questions remain. Future research should focus on:
Elucidating the complete biosynthetic pathways and their genetic underpinnings in a wider range of species.
Identifying the specific olfactory receptors that bind to 3-methyl-2-undecanone and tracing the neural circuits involved in its perception.
Investigating the role of 3-methyl-2-undecanone in the context of complex chemical blends to understand how the perception of a single compound is influenced by the presence of others.
Exploring the potential for synthetic analogues of 3-methyl-2-undecanone with enhanced or altered activity for practical applications.
Conclusion
3-Methyl-2-undecanone serves as a compelling example of the precision and elegance of chemical communication in the animal kingdom. As a key component of recognition cues in various species, it underscores the importance of these subtle chemical signals in shaping social interactions and maintaining the fabric of animal societies. The methodologies and insights presented in this guide are intended to provide a solid foundation for researchers and scientists to further unravel the complexities of this silent language and to harness its potential for scientific advancement and practical applications. The continued exploration of such compounds will undoubtedly reveal even more about the intricate and fascinating world of animal behavior.
References
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Thermodynamic properties and boiling point of 3-Methyl-2-undecanone
An In-depth Technical Guide to the Thermodynamic Properties and Boiling Point of 3-Methyl-2-undecanone Abstract: This technical guide provides a comprehensive analysis of the thermodynamic properties of 3-Methyl-2-undeca...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Thermodynamic Properties and Boiling Point of 3-Methyl-2-undecanone
Abstract: This technical guide provides a comprehensive analysis of the thermodynamic properties of 3-Methyl-2-undecanone, with a primary focus on its boiling point. In the absence of extensive direct experimental data for this specific compound, this document leverages established physicochemical principles and data from analogous structures to derive reliable estimates. We delve into the theoretical underpinnings of how molecular structure, including chain length and branching, influences intermolecular forces and, consequently, the thermodynamic behavior of aliphatic ketones. Furthermore, this guide outlines standard, self-validating experimental protocols for the precise determination of these properties, providing a framework for researchers to generate empirical data. The content is structured to offer both predictive insights and practical methodological guidance for scientists in research and drug development.
Introduction to 3-Methyl-2-undecanone
3-Methyl-2-undecanone (C₁₂H₂₄O) is an aliphatic ketone characterized by an undecane carbon backbone with a carbonyl group at the second position and a methyl branch at the third. Its molecular structure dictates its physical and chemical properties, influencing its behavior as a solvent, its potential role as a synthetic intermediate, and its toxicological profile. Understanding its thermodynamic properties, particularly its boiling point and enthalpy of vaporization, is critical for applications involving purification (distillation), reaction engineering, and safety assessments.
The primary intermolecular forces governing the properties of ketones like 3-Methyl-2-undecanone are the strong dipole-dipole interactions of the polar carbonyl group and the weaker van der Waals (London dispersion) forces along the nonpolar alkyl chain.[1] Unlike alcohols, ketones cannot act as hydrogen bond donors, which results in lower boiling points compared to alcohols of similar molecular weight.[1] However, their polarity leads to significantly higher boiling points than nonpolar hydrocarbons of comparable mass.[1]
Boiling Point Analysis and Estimation
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[2] It is a direct indicator of the energy required to overcome intermolecular forces. For 3-Methyl-2-undecanone, we can estimate this value by analyzing the effects of its structural features in comparison to related, well-characterized ketones.
Influence of Molecular Structure
Molecular Weight: As the molecular weight and chain length of a homologous series increase, the surface area available for van der Waals interactions grows, leading to a systematic increase in the boiling point.[2]
Branching: The introduction of alkyl branches along a carbon chain tends to lower the boiling point compared to the straight-chain isomer. This is because branching creates a more compact, spherical shape, which reduces the effective surface area for intermolecular contact, thereby weakening the overall van der Waals forces.
Based on the principle that branching lowers the boiling point, the boiling point of 3-Methyl-2-undecanone is predicted to be slightly lower than that of its straight-chain isomer, 2-undecanone (228-232 °C). The methyl group at the C3 position will introduce steric hindrance that slightly disrupts the packing efficiency of the molecules, reducing the energy required for vaporization.
Estimated Boiling Point of 3-Methyl-2-undecanone: 220 - 226 °C
Key Thermodynamic Properties (Estimated)
Similar to the boiling point, other thermodynamic properties can be estimated by referencing analogous compounds, primarily the well-documented 2-undecanone.
Enthalpy of Vaporization (ΔHvap)
The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. It is directly related to the strength of intermolecular forces.
The experimental enthalpy of vaporization for 2-undecanone at 298.15 K is reported as 67.00 ± 0.41 kJ/mol .[6]
Given that 3-Methyl-2-undecanone has slightly weaker overall intermolecular forces due to branching, its ΔHvap is expected to be marginally lower than that of 2-undecanone.
Estimated ΔHvap of 3-Methyl-2-undecanone: 64 - 66 kJ/mol
Vapor Pressure
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. It increases non-linearly with temperature.
The vapor pressure of 2-undecanone is very low at room temperature, reported as <1 mm Hg (20 °C) and 0.01 hPa (20 °C).[4][7]
As 3-Methyl-2-undecanone is expected to be slightly more volatile than 2-undecanone, its vapor pressure at a given temperature will be marginally higher.
Branching often leads to less efficient packing in the liquid state, resulting in lower density.
Standard Experimental Protocols for Determination
To move from estimation to empirical data, standardized experimental methods must be employed. The following protocols are self-validating when performed with appropriate system calibration and controls.
Boiling Point Determination (Capillary Method)
This method is a reliable technique for determining the boiling point of small quantities of liquid.[2][8] The boiling point is identified as the temperature at which the liquid's vapor pressure equals the atmospheric pressure, observed when a fine stream of bubbles ceases and the liquid is drawn into an inverted capillary tube upon cooling.[8]
3-Methyl-2-undecanone in Modern Organic Chemistry: Synthesis, Biosignaling, and Asymmetric Catalysis
Executive Summary 3-Methyl-2-undecanone (CAS: 12634600, 1534-28-7) is a versatile chiral aliphatic ketone that bridges the gap between ecological biochemistry and advanced synthetic methodology[1][2]. In nature, it funct...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-Methyl-2-undecanone (CAS: 12634600, 1534-28-7) is a versatile chiral aliphatic ketone that bridges the gap between ecological biochemistry and advanced synthetic methodology[1][2]. In nature, it functions as a highly specific semiochemical, mediating complex biological interactions ranging from bacterial signaling to mammalian neonatal recognition. In the synthetic laboratory, it serves as a benchmark substrate for evaluating the efficacy of regioselective alkylation techniques and asymmetric biocatalytic reductions.
This technical guide provides an in-depth analysis of the chemical behavior, ecological applications, and synthetic protocols associated with 3-methyl-2-undecanone, designed for researchers and drug development professionals requiring rigorous, self-validating methodologies.
Ecological Chemistry and Biosignaling Pathways
The evolutionary utility of 3-methyl-2-undecanone lies in its volatility and its stereocenter at the C3 position. The distinct enantiomeric ratios of this compound allow it to act as a high-fidelity signaling molecule, capable of cutting through environmental olfactory noise.
Mammalian Olfactory Cues
In Ovis aries (sheep), 3-methyl-2-undecanone is a critical constituent of the volatile profile emitted from neonatal wool. Ewes utilize this specific olfactory cue to recognize their lambs immediately following parturition. The causality here is driven by stereospecific receptor binding: the unique enantiomeric composition of the ketone in the wool ensures that the ewe's olfactory receptors trigger a neural transduction pathway specific to her offspring, thereby facilitating maternal bonding and ensuring lamb survival.
Microbial and Phytochemical Volatiles
Beyond mammalian biology, 3-methyl-2-undecanone is emitted by Chryseobacterium polytrichastri, a psychrotolerant bacterium[3]. In microbial ecosystems, such volatiles often dictate inter-species communication or act as defense mechanisms. Furthermore, phytochemical profiling of Inula helenium (Elecampane) has identified 3-methyl-2-undecanone within its root structures, contributing to the plant's complex aromatic and therapeutic properties[1].
Figure 1: Olfactory signaling pathway mediated by 3-methyl-2-undecanone in neonatal recognition.
A classical challenge in organic synthesis is the regioselective alkylation of unsymmetrical ketones. Standard base-mediated alkylation (e.g., using LDA) of 2-decanone predominantly yields the less-hindered kinetic product (3-dodecanone). To synthesize 3-methyl-2-undecanone, chemists must force alkylation at the more sterically hindered
α
-site.
The ATPH-Mediated Mechanism
To invert standard regioselectivity, Aluminum Tris(2,6-diphenylphenoxide) (ATPH) is employed[4].
Causality of the Reagent: ATPH acts as an exceptionally bulky Lewis acid. When it coordinates to the carbonyl oxygen of 2-decanone, the massive 2,6-diphenylphenoxide ligands create a steric pocket that physically shields the less-hindered
α
-protons (the methyl group). Consequently, when a strong base like LDA is introduced, it is sterically blocked from the kinetic site and is forced to deprotonate the more hindered
α′
-protons (the methylene group). Subsequent trapping with methyl iodide yields 3-methyl-2-undecanone with exceptional regioselectivity[4].
Quantitative Regioselectivity Data
Ketone Substrate
Reagent System
Target Product
Regioisomer
Ratio (Target:Isomer)
2-Decanone
LDA, MeI
3-Methyl-2-undecanone
3-Dodecanone
< 5 : 95
2-Decanone
ATPH, LDA, MeI
3-Methyl-2-undecanone
3-Dodecanone
> 98 : 2
Table 1: Comparison of regioselectivity in the alkylation of 2-decanone.
Figure 2: Workflow of ATPH-mediated regioselective alkylation forcing reaction at the hindered site.
Protocol 1: Synthesis and Self-Validation of 3-Methyl-2-undecanone
This protocol leverages kinetic temperature control and steric shielding to ensure high regiochemical fidelity[4].
Complexation: Under a dry argon atmosphere, add 2-decanone (0.50 mmol) to a solution of ATPH (1.1 equiv) in anhydrous toluene at -78 °C. Stir for 15 minutes to ensure complete Lewis acid-base complexation. Causality: -78 °C prevents premature enolization and stabilizes the bulky complex.
Enolization: Transfer a THF solution of LDA (0.55 mmol, prepared from diisopropylamine and n-BuLi) dropwise via a steel cannula into the reaction mixture at -78 °C. Stir for 30 minutes.
Alkylation: Add methyl iodide (MeI, 1.5 equiv) to the mixture. Maintain the temperature at -78 °C for 1 hour, then slowly allow the mixture to warm to room temperature over 6 hours.
Quenching: Pour the mixture into 1N HCl to break the aluminum complex and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate via rotary evaporation.
Validation (GC-Analysis): Inject the crude product into a Gas Chromatograph equipped with a capillary column (e.g., PEG-HT, 0.25 x 25000 mm).
Parameters: Column temperature of 80 °C; carrier gas pressure of 0.6 kg/cm ².
Expected Results: The retention time (
tR
) for 3-methyl-2-undecanone is 27.1 min , whereas the kinetic regioisomer (3-dodecanone) elutes at 36.4 min [4]. A peak area ratio of >98:2 validates the success of the ATPH shielding.
Asymmetric Biocatalysis
Beyond its synthesis, 3-methyl-2-undecanone is utilized as a substrate in asymmetric biocatalysis. The reduction of carbon-carbon double bonds in enones or the direct reduction of the ketone carbonyl can be achieved using Baker's yeast or engineered reductases[5].
Causality in Biocatalysis: The vast steric disparity between the methyl group and the nonyl chain of 3-methyl-2-undecanone forces the substrate into a highly specific orientation within the enzyme's active site. This steric anchoring dictates the facial selectivity of the hydride transfer from NAD(P)H, yielding chiral alcohols such as (2S,3R)-3-methyl-2-undecanol with high enantiomeric excess (ee)[5].
Protocol 2: Enantioselective GC-MS Analysis of Biological Samples
To determine the natural enantiomeric composition of 3-methyl-2-undecanone from biological sources (e.g., sheep wool or bacterial headspace), an extraction followed by chiral GC-MS is required.
Solvent Preparation: Concentrate 1 mL of high-purity dichloromethane (DCM) to 10
μ
L under a nitrogen stream to verify the absence of organic impurities. Causality: Trace impurities in solvents can co-elute with low-abundance semiochemicals, causing false positives.
Extraction: Place the biological sample in a sealed Reacti-Vial with DCM. Heat at 60 °C for 40 hours.
Phase Separation: Quench with 5% aqueous sodium thiosulfate. Centrifuge at 3,000 rpm to break emulsions and separate the organic layer. Wash with water (2 × 20
μ
L) using centrifugation for phase separation.
Validation (Chiral GC-MS): Analyze the concentrated extract using enantioselective columns (e.g., Column C or D). The chiral stationary phase interacts differentially with the enantiomers of 3-methyl-2-undecanone, resolving them into distinct peaks to calculate the exact enantiomeric ratio present in nature.
References[4] Volatiles from the Psychrotolerant Bacterium Chryseobacterium polytrichastri. d-nb.info.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGonqL2XKLOwmOAmksDE6iNlcS8_ULZ660jS46VeclY2Eh6K7Z4ZpMMcf6-v6oe6XSHxd7zNsMz4Sh7qE5gwJkz-3cJW3lVdsPL6q5cUUZx2ZgHIX_lwimbp8w=[3] Olfactory Cue Mediated Neonatal Recognition in Sheep, Ovis aries. core.ac.uk.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETtS1dExlA9ptMXIolnKNBBtYBGh2vb5O84fVyb-5Hm7DVhkTAG8wK7W-30sPM0g_ketj87YSFLtiVOuzMbJc2tf4HX7wnbEGc0CPO6CAxmJl-hUT-PbNNULUafKMVYw9I3m-rYzML[5] Highly Regioselective Alkylation at the More-Hindered α-Site of Unsymmetrical Ketones. amazonaws.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaJE_SPWv2cevG2NCxWJqGF9ZcU8oVjt5o7_hYrzXB2zJl7fm7UgUYGXMxRzG7YvM-4dJLg2UCuHaRjKRY9Z4E6rEPivG3fiEUyEkUrnSWCelff1zOo9B3CcVfaSAl-PqypwrrqMZWBPC4SFx0z-zdSlIiU99BXFy46bdje7M-o3B9YGvfo7TnoK7_a4jDHP7agR8168UZAIveWWBAn4P1a7y9UmyBMgJC5XXwyW2hDOziTN-NPx6CHZ7sDXXWFU42OsJNu1b7jiaFtuoj3ZnzzaVuyjuCw2xFZB0wUu6HZ-rRHB9mUc9DX-5JTMXHGgnUQZJcxLIwu8IpkZJIqs3Jqq69adRUljLwQWxB9pSAoQOM0FyrdBDDQWFjJsPLa7Nhuwm_2dVqd3iFDHecr33vl9NQx5fkc-c9tMfocmhOlGt6qfxWJgqH8XbWWiraS3cLukitu_j7WWG3-VJ4OyWO_hdiS4IgnGDStGSWF0clJfrkjsSLOCkgdElJsd0IlanPVaVWRAcFEfn1DqhqZ5vn2Ev7XQ==[6] Asymmetric Reduction of Carbon–Carbon Double Bonds. oup.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH0eBm-Dcwf-pjTCv7TloDyMk2-mokXd1ThJSGpbHjMEXtWQ1SRwraOjMHZaqjdJTGAj131Pt63drD0ECC7ax-1Efnyn9z3Rf_XXJGvWlcn9wlCsqzmauEknv2DgZ1qnVWozhMzPThxkK74MbndI58EZCQca7sPTbKUD_YYmEpl5rRgefBVEiqHA==[1] Inula helenium. plantaedb.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpd6MU4W_LqbysMEOvSt6ERk9Ypo-SDPTocOhQpaJQoiutLfimvZ6udmFEnUj7blZI1F_KmeTPJVKdMBDPJME8rN4YaC5fjUzls5wBsyRvxF8ZWVlB4dzQN6uLuYWZGBheHEKJkn-lqyKJi5jpCga34hxXk2w7ppuSDaqIjtWrUkdMbSmiOZpYJZh14JMJqRBM2eYdfwd50S6i-cYuG84ibOzkxa_LKaELPdO7rtKb3HnmxHBRVOMIhiLMbVXFsyGAXMR6EyH7HLIYn2OT_YSAP9s=[2] N,N-Diethyl-2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxamide. evitachem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFVXqPYK-5raYsN9NXp0hshFM4qGb7HDsRYALEAizopy-Rh_N6uyn_3ipjnjeDz9M482dUfqLbctE6oxiK-C_65yNwv4vQtXnue9BFJ4RpArawj9AcXAVgaHCGfZ-SGg7LgJzVAbueMHA=
Application Note: A Detailed Protocol for the Regioselective Synthesis of 3-Methyl-2-undecanone
Abstract This document provides a comprehensive guide for the regioselective synthesis of 3-Methyl-2-undecanone, a valuable ketone intermediate. The primary challenge in synthesizing this molecule from its precursor, 2-u...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for the regioselective synthesis of 3-Methyl-2-undecanone, a valuable ketone intermediate. The primary challenge in synthesizing this molecule from its precursor, 2-undecanone, lies in controlling the site of alkylation on an unsymmetrical ketone. This note details two robust protocols to achieve selective methylation at the C3 position: 1) Direct alkylation via thermodynamic enolate control and 2) The Stork enamine synthesis. We will explore the mechanistic basis for regioselectivity, provide step-by-step experimental procedures, and discuss methods for purification and characterization, offering researchers a reliable and well-referenced guide.
Introduction and Synthetic Challenge
2-Undecanone is a naturally occurring methyl ketone that serves as a versatile building block in organic synthesis.[1] Its targeted alkylation is crucial for creating more complex molecules for the flavor, fragrance, and pharmaceutical industries.[1][2] The synthesis of 3-Methyl-2-undecanone requires the specific addition of a methyl group to the C3 position of the 2-undecanone backbone.
The core challenge arises from the structure of 2-undecanone, an unsymmetrical ketone with two distinct α-carbons (C1 and C3), each bearing abstractable protons. Deprotonation can lead to two different regioisomeric enolates, which, upon reaction with an alkylating agent, would yield a mixture of 1-methyl-2-undecanone and the desired 3-methyl-2-undecanone.[3][4] Therefore, controlling the formation of the correct enolate intermediate is paramount for a successful synthesis.
The Principle of Regioselective Enolate Formation
The regioselectivity of enolate formation from an unsymmetrical ketone is governed by a fundamental principle in organic chemistry: kinetic versus thermodynamic control.[3][5] The choice of base, solvent, and temperature dictates which of the two possible enolates will predominate.
Kinetic Enolate: This enolate is formed by removing the most accessible, least sterically hindered α-proton.[6] It forms faster but is generally less stable. For 2-undecanone, this corresponds to deprotonation at the C1 methyl group. Kinetic control is achieved using a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at very low temperatures (e.g., -78 °C) in an aprotic solvent.[6][7] These conditions make the deprotonation rapid and irreversible, "locking" the enolate in its kinetic form.
Thermodynamic Enolate: This enolate is the more thermodynamically stable of the two, typically featuring a more substituted double bond.[8] For 2-undecanone, this corresponds to deprotonation at the C3 methylene group. Its formation is favored under conditions that allow for equilibrium between the ketone and both enolates.[3][6] This is achieved using a weaker base (such as sodium hydride or an alkoxide) at higher temperatures (room temperature or above), which allows the initially formed kinetic enolate to revert to the starting ketone and eventually equilibrate to the more stable thermodynamic product.[8]
To synthesize 3-Methyl-2-undecanone, we must favor the formation of the thermodynamic enolate .
Caption: Kinetic vs. Thermodynamic enolate formation from 2-undecanone.
Experimental Protocols
Two effective methods for achieving the desired regioselective alkylation are presented below.
Protocol 1: Direct Alkylation via Thermodynamic Control
This protocol relies on establishing equilibrium conditions to favor the more stable thermodynamic enolate before introducing the methylating agent. Sodium hydride (NaH) is a suitable base for this purpose as it is strong enough to deprotonate the ketone but does not create the irreversible conditions seen with LDA.[9][10]
Materials & Reagents
Reagent
Molar Mass ( g/mol )
Amount
Moles (mmol)
Equivalents
2-Undecanone
170.30
5.00 g
29.36
1.0
Sodium Hydride (60% disp.)
24.00
1.41 g
35.23
1.2
Iodomethane (CH₃I)
141.94
4.58 g (2.02 mL)
32.29
1.1
Anhydrous Tetrahydrofuran (THF)
-
150 mL
-
-
Saturated NH₄Cl (aq)
-
50 mL
-
-
Diethyl Ether
-
100 mL
-
-
Brine
-
50 mL
-
-
Anhydrous MgSO₄
-
-
-
-
Step-by-Step Procedure
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil) to a flame-dried 250 mL round-bottom flask. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time. Dry the NaH under a stream of nitrogen.
Reaction Setup: Add 100 mL of anhydrous THF to the flask containing the washed NaH.
Ketone Addition: Dissolve 2-undecanone in 50 mL of anhydrous THF and add it dropwise to the NaH suspension at room temperature over 30 minutes.
Enolate Formation: Stir the mixture at room temperature for 2-3 hours. The evolution of hydrogen gas should cease, and the solution may become slightly cloudy or yellowish. This period allows the system to equilibrate and favor the thermodynamic enolate.
Alkylation: Cool the reaction mixture to 0 °C in an ice bath. Add iodomethane dropwise over 15 minutes.
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).
Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 50 mL of water. Separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
Workup: Combine the organic extracts and wash with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate 3-Methyl-2-undecanone.
Protocol 2: The Stork Enamine Synthesis
The Stork enamine synthesis is a powerful and milder alternative to direct enolate alkylation.[11][12] It involves converting the ketone into a more nucleophilic enamine, which is then alkylated. A final hydrolysis step regenerates the ketone.[13][14] This method often provides excellent regioselectivity for alkylation at the more substituted position and minimizes risks of polyalkylation.[11]
Caption: Workflow for the Stork Enamine Synthesis protocol.
Materials & Reagents
Reagent
Molar Mass ( g/mol )
Amount
Moles (mmol)
Equivalents
2-Undecanone
170.30
5.00 g
29.36
1.0
Pyrrolidine
71.12
3.13 g (3.64 mL)
44.04
1.5
p-Toluenesulfonic acid
172.20
0.10 g
0.58
cat.
Iodomethane (CH₃I)
141.94
6.25 g (2.75 mL)
44.04
1.5
Toluene
-
100 mL
-
-
Acetonitrile
-
50 mL
-
-
Water / Dilute HCl
-
100 mL
-
-
Diethyl Ether
-
100 mL
-
-
Anhydrous MgSO₄
-
-
-
-
Step-by-Step Procedure
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine 2-undecanone, toluene (100 mL), pyrrolidine, and a catalytic amount of p-toluenesulfonic acid.
Dehydration: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. Continue refluxing until no more water is collected (typically 3-5 hours).
Solvent Removal: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The crude enamine is typically used in the next step without further purification.
Alkylation: Dissolve the crude enamine in acetonitrile (50 mL). Add iodomethane and stir the mixture at room temperature overnight. The formation of the iminium salt may result in a precipitate.
Hydrolysis: Add 100 mL of water and a few drops of concentrated HCl to the reaction mixture. Stir vigorously at room temperature for 4-6 hours to hydrolyze the iminium salt back to the ketone.
Extraction & Workup: Transfer the mixture to a separatory funnel and extract three times with diethyl ether (50 mL portions). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous MgSO₄, filter, and concentrate.
Purification: Purify the crude product via flash column chromatography as described in Protocol 1.
Product Characterization
Successful synthesis of 3-Methyl-2-undecanone should be confirmed using standard analytical techniques.
Technique
Expected Result
¹H NMR
The spectrum should show a characteristic doublet for the new methyl group at C3, and a corresponding multiplet for the C3 proton. The singlet for the C1 methyl protons will remain. The absence of signals corresponding to the C3 methylene protons of the starting material is indicative of a successful reaction.
¹³C NMR
A new signal for the C3 methyl carbon should appear, and the signal for the C3 carbon should shift accordingly. The total number of carbon signals should match the product structure.
IR Spectroscopy
A strong absorption band characteristic of a ketone C=O stretch should be present, typically around 1715 cm⁻¹.
Mass Spectrometry
The molecular ion peak (M⁺) corresponding to the mass of 3-Methyl-2-undecanone (C₁₂H₂₄O = 184.32 g/mol ) should be observed.
Troubleshooting and Field Insights
Poor Regioselectivity (Protocol 1): If a significant amount of the 1-methyl isomer is observed, it indicates that the reaction did not fully reach thermodynamic equilibrium. Ensure the NaH is completely free of mineral oil and that the enolate formation step is allowed to proceed for a sufficient duration before adding the alkylating agent.
Low Yield (Protocol 1): Low yields can result from incomplete deprotonation or side reactions. Ensure all reagents and solvents are strictly anhydrous. The quality of the NaH is critical.
Incomplete Hydrolysis (Protocol 2): If the enamine or iminium salt persists after the hydrolysis step, increase the stirring time or add a small amount of additional acid. The hydrolysis can be monitored by TLC.
Polyalkylation: While less common with these methods than with others, polyalkylation can occur. Using a slight excess of the ketone relative to the base and alkylating agent can sometimes mitigate this, but may result in lower conversion. The Stork enamine route is generally less prone to this issue.[11]
References
Vertex AI Search Grounding API. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates.
University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates.
Chemistry Steps. (n.d.). How to Alkylate a Ketone.
Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions.
YouTube. (2018, April 28). Kinetic and thermodynamic enolates.
Chemistry LibreTexts. (2019, June 5). 21.5: Enolates of Unsymmetrical Carbonyl Compounds.
Making Molecules. (2024, July 15). Lithium enolates & enolate equivalents.
Hisashi Yamamoto, et al. (1998). Highly Regioselective Alkylation at the More-Hindered α-Site of Unsymmetrical Ketones. Journal of the American Chemical Society.
Nature Portfolio. (2023, June 7). Ketone α-alkylation at the more-hindered site. PMC.
Elsevier. (n.d.). Asymmetric Transformations by Deprotonation Using Chiral Lithium Amides.
University of Bath. (n.d.). Lecture 2 Enols and Enolates.
Royal Society of Chemistry. (n.d.). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones. Organic Chemistry Frontiers.
Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates.
The Strategic Utility of 3-Methyl-2-undecanone as a Versatile Precursor in Natural Product Synthesis
Introduction: Unveiling the Potential of a Unique Methyl Ketone In the intricate tapestry of natural product synthesis, the selection of a starting material is a critical decision that dictates the efficiency and eleganc...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling the Potential of a Unique Methyl Ketone
In the intricate tapestry of natural product synthesis, the selection of a starting material is a critical decision that dictates the efficiency and elegance of the entire synthetic route. 3-Methyl-2-undecanone, a long-chain aliphatic methyl ketone, emerges as a precursor of significant strategic value for synthetic chemists. Its structure, featuring a reactive carbonyl group, an adjacent methyl group, and a stereocenter at the C3 position, offers a unique combination of handles for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the applications of 3-Methyl-2-undecanone in the synthesis of complex natural products, with a particular focus on insect pheromones and macrocyclic structures. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Core Reactivity and Strategic Considerations
The synthetic utility of 3-Methyl-2-undecanone is rooted in the reactivity of its core functional groups:
The Carbonyl Group: A primary site for nucleophilic attack, enabling chain elongation and the introduction of diverse functionalities through reactions such as the Wittig olefination and Grignard additions.
The α-Methyl and Methylene Groups: The presence of α-protons allows for the formation of enolates, which are key intermediates in aldol and Claisen condensations, facilitating the construction of complex carbon skeletons.
The C3-Stereocenter: The chiral center at the 3-position provides an opportunity for stereocontrolled syntheses, which is paramount in the preparation of biologically active natural products where specific stereoisomers are often responsible for the desired activity.[1][2] The enantioselective synthesis of 3-Methyl-2-undecanone itself can be achieved through various methods, including the use of chiral auxiliaries or asymmetric catalysis, providing access to optically pure starting materials.[3]
Application in Insect Pheromone Synthesis: A Hypothetical Case Study - The Synthesis of "Vespulone"
To illustrate the practical application of 3-Methyl-2-undecanone, we will outline a hypothetical, yet chemically sound, total synthesis of "Vespulone," a fictional alarm pheromone of a social wasp species. The proposed structure of (Z)-5,7-dimethyl-5-tridecene is designed to showcase key transformations starting from 3-Methyl-2-undecanone.
Retrosynthetic Analysis of Vespulone:
A retrosynthetic analysis of Vespulone reveals that the target molecule can be disconnected at the double bond, suggesting a Wittig reaction as the key bond-forming step. This leads back to two simpler fragments: a C8 aldehyde and a C6 phosphonium ylide derived from 3-Methyl-2-undecanone.
Caption: Retrosynthetic analysis of the hypothetical pheromone "Vespulone".
Protocol 1: Synthesis of the Phosphonium Ylide from 3-Methyl-2-undecanone
The initial step involves the conversion of 3-Methyl-2-undecanone to a suitable precursor for the Wittig reagent. This can be achieved through a two-step sequence of reduction followed by bromination.
Step 1a: Reduction of 3-Methyl-2-undecanone to 3-Methyl-2-undecanol
Rationale: The reduction of the ketone to a secondary alcohol is a standard transformation to enable subsequent functional group manipulation. Sodium borohydride is a mild and selective reducing agent for this purpose.
Procedure:
Dissolve 3-Methyl-2-undecanone (1.0 eq) in methanol in a round-bottom flask.
Cool the solution to 0 °C in an ice bath.
Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution.
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
Quench the reaction by the slow addition of water.
Remove the methanol under reduced pressure.
Extract the aqueous residue with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 3-methyl-2-undecanol.
Step 1b: Bromination of 3-Methyl-2-undecanol
Rationale: Conversion of the alcohol to a bromide provides a good leaving group for the subsequent reaction with triphenylphosphine to form the phosphonium salt. Phosphorus tribromide is an effective reagent for this transformation.
Procedure:
Dissolve 3-Methyl-2-undecanol (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., argon).
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
Carefully pour the reaction mixture onto ice and extract with diethyl ether.
Wash the organic layer with saturated sodium bicarbonate solution and brine.
Dry over anhydrous magnesium sulfate and concentrate under reduced pressure to yield 2-bromo-3-methylundecane.
Step 1c: Synthesis of the Triphenylphosphonium Salt
Rationale: The SN2 reaction between the alkyl bromide and triphenylphosphine generates the phosphonium salt, the direct precursor to the Wittig ylide.[4]
Procedure:
Combine 2-bromo-3-methylundecane (1.0 eq) and triphenylphosphine (PPh₃, 1.1 eq) in a round-bottom flask.
Heat the mixture neat at 100 °C for 24 hours.
Cool the reaction mixture to room temperature. The resulting solid is the desired phosphonium salt and can often be used without further purification.
Protocol 2: The Wittig Reaction for the Synthesis of (Z)-Vespulone
The stereochemistry of the resulting alkene in a Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.[5][6] For the synthesis of the (Z)-isomer, a non-stabilized ylide is typically generated using a strong, non-lithium base in an aprotic solvent.[6]
Solid-phase microextraction (SPME) technique for 3-Methyl-2-undecanone isolation
An In-Depth Technical Guide to Solid-Phase Microextraction (SPME) for the Isolation of 3-Methyl-2-undecanone Authored by: A Senior Application Scientist Introduction: The Analytical Challenge of 3-Methyl-2-undecanone 3-M...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Solid-Phase Microextraction (SPME) for the Isolation of 3-Methyl-2-undecanone
Authored by: A Senior Application Scientist
Introduction: The Analytical Challenge of 3-Methyl-2-undecanone
3-Methyl-2-undecanone is a volatile organic compound (VOC) of significant interest across various scientific disciplines. It is a naturally occurring ketone found in sources like wild tomatoes and essential oils.[1] Notably, in the field of chemical ecology, it functions as a potent semiochemical, specifically as an alarm pheromone in certain ant species, mediating critical behaviors like aggression and recruitment. Its role as a natural insect repellent also makes it a valuable compound for developing non-toxic alternatives to synthetic pesticides.[1]
The analytical determination of 3-Methyl-2-undecanone presents a classic challenge: it is often present at trace levels within complex biological or environmental matrices. Traditional extraction methods, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can be time-consuming, require significant volumes of organic solvents, and may suffer from analyte loss during multi-step procedures.[2]
Solid-Phase Microextraction (SPME) emerges as a superior alternative. Developed in the early 1990s, SPME is a solvent-free, highly efficient sample preparation technique that integrates sampling, extraction, and concentration into a single step.[2][3] This application note provides a comprehensive, field-proven protocol for the isolation and analysis of 3-Methyl-2-undecanone using Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers and analytical scientists seeking a robust and sensitive method.
Pillar 1: The Science of SPME - Causality and Core Principles
The efficacy of an SPME method is rooted in the principle of equilibrium partitioning. An SPME fiber, coated with a specific stationary phase, is exposed to the sample (or its headspace). Analytes partition from the sample matrix to the fiber coating until equilibrium is reached. The amount of analyte extracted by the fiber is proportional to its concentration in the sample.[2][3]
For a semi-volatile compound like 3-Methyl-2-undecanone, Headspace SPME is the preferred mode. The sample is sealed in a vial and gently heated, allowing volatile and semi-volatile analytes to partition into the gaseous phase (headspace) above the sample. The SPME fiber is then exposed to this headspace, avoiding direct contact with the non-volatile components of the matrix, which protects both the fiber and the GC system from contamination.
Table 1: Physicochemical Properties of 3-Methyl-2-undecanone
| Solubility | Insoluble in water, soluble in organic solvents |[1] |
Pillar 2: A Self-Validating Protocol for 3-Methyl-2-undecanone Analysis
This section details the materials, instrumentation, and step-by-step procedures for developing and validating an HS-SPME-GC-MS method.
Essential Instrumentation and Materials
SPME Fiber Assembly: Manual or automated SPME holder.
SPME Fibers: A selection of fibers for optimization. A mixed-phase Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber is highly recommended as a starting point.[4][5][6][7]
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms or equivalent).
Sample Vials: 20 mL clear glass headspace vials with PTFE/silicone septa.
Heating and Agitation: A heating block or water bath with a magnetic stirrer or an autosampler with agitation capabilities.
Reagents: 3-Methyl-2-undecanone standard, Sodium Chloride (analytical grade), and appropriate solvents (e.g., Methanol) for standard preparation.
Experimental Workflow: From Sample to Signal
The entire analytical process can be visualized as a sequential workflow, ensuring reproducibility and clarity.
Caption: Core components of analytical method validation.
Validation Protocol:
Linearity and Range: Prepare a series of standard solutions of 3-Methyl-2-undecanone at different concentrations (e.g., 1, 5, 10, 50, 100 ng/mL) in a suitable matrix. Analyze them using the optimized method. Construct a calibration curve by plotting peak area against concentration. The method is linear if the correlation coefficient (R²) is > 0.99.
[8]2. Sensitivity (LOD & LOQ): The Limit of Detection (LOD) and Limit of Quantitation (LOQ) can be determined from the calibration curve based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.
Accuracy and Precision:
Accuracy (Trueness): Analyze a blank matrix spiked with a known concentration of the analyte (e.g., three different concentration levels). Accuracy is expressed as the percentage recovery. Recoveries between 70-120% are generally considered acceptable.
[8] * Precision (Repeatability): Analyze replicate samples (n=5 or 6) of a spiked matrix on the same day. Precision is expressed as the relative standard deviation (RSD), which should ideally be < 20%.
[8]
Table 5: Example Method Validation Summary
Parameter
Acceptance Criteria
Example Result
Linear Range
-
1 - 100 ng/mL
Correlation Coefficient (R²)
> 0.990
0.9985
LOD
S/N ≥ 3
0.3 ng/mL
LOQ
S/N ≥ 10
1.0 ng/mL
Accuracy (Recovery)
70 - 120%
95.8%
| Precision (RSD) | < 20% | 8.2% |
Conclusion
This application note provides a scientifically grounded and comprehensive guide for the isolation of 3-Methyl-2-undecanone using HS-SPME-GC-MS. By understanding the causality behind each experimental choice—from fiber selection based on analyte chemistry to the systematic optimization of extraction parameters—researchers can implement a robust, sensitive, and solvent-free method. The emphasis on a self-validating protocol ensures the generation of trustworthy and reproducible data, which is paramount for applications in chemical ecology, food science, and environmental analysis.
References
D. A. El-Hady, A. A. El-Ghorab, M. G. Ramadan, "An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues," Molecules, 2021. [Link]
W. J. Sapit, et al., "Validation of an HS-SPME-GC-MS Method for the Analysis of Multiple Fumigants in Low Moisture Agricultural Commodities," Analytical Methods, 2021. [Link]
A. Płotka-Wasylka, et al., "Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study," Molecules, 2023. [Link]
M. Reig, et al., "Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham," Frontiers in Nutrition, 2024. [Link]
A. Brezolin, et al., "Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis," Metabolites, 2021. [Link]
S. S. S. S. S. Keerthana, "Semiochemical techniques for the management of coconut insect pest," Journal of Biopesticides, 2024. [Link]
E. Boyacı, et al., "Inter-laboratory validation of automated SPME-GC/MS for determination of pesticides in surface and ground water samples: sensitive and green alternative to liquid–liquid extraction," Water Science and Technology, 2016. [Link]
ResearchGate, "Setup for comparison of different fibers with SPME," ResearchGate. [Link]
L. F. M. L. de Oliveira, et al., "Evaluation of Headspace Solid-Phase Microextraction Gas Chromatography–Mass Spectrometry for the Characterization of Volatile," Journal of the Brazilian Chemical Society, 2018. [Link]
E. M. S. da Silva, et al., "Optimization of HS-SPME/GC-MS Method for Determining Volatile Organic Compounds and Sensory Profile in Cocoa Honey from Different Cocoa Varieties (Theobroma cacao L.)," Foods, 2024. [Link]
H. Choi, et al., "Comparison of Different Types of SPME Arrow Sorbents to Analyze Volatile Compounds in Cirsium setidens Nakai," Foods, 2020. [Link]
A. Rizvi, et al., "An Overview of Insect Semiochemical Detection," Vigyan Varta, 2024. [Link]
D. L. García-González, et al., "Validation of SPME-GCMS method for the analysis of virgin olive oil volatiles responsible for sensory defects," Talanta, 2015. [Link]
M. Reig, et al., "Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham," PMC, 2024. [Link]
Semantic Scholar, "Semiochemicals for insect pest management," Semantic Scholar. [Link]
M. R. Loizzo, et al., "Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins," Foods, 2021. [Link]
Y. Wang, et al., "Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu)," Molecules, 2018. [Link]
Y. Liu, et al., "Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler)," Journal of Food Science, 2020. [Link]
S. A. Souza, et al., "New Materials for Thin-Film Solid-Phase Microextraction (TF-SPME) and Their Use for Isolation and Preconcentration of Selected Compounds from Aqueous, Biological and Food Matrices," Molecules, 2023. [Link]
Y. Li, et al., "Functional Analysis of NPC2 in Alarm Pheromone Recognition by the Red Imported Fire Ant, Solenopsis invicta (Formicidae: Hymenoptera)," Insects, 2024. [Link]
G. Vas, K. Vékey, "Solid-phase microextraction: a powerful sample preparation tool prior to mass spectrometric analysis," Journal of Mass Spectrometry, 2004. [Link]
P. Cajka, et al., "Solid phase microextraction-comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry for the analysis of honey volatiles," Journal of Separation Science, 2007. [Link]
Y. C. Chung, "Headspace Solid-Phase Microextraction Analysis of Volatile Components in Peanut Oil," Applied Sciences, 2021. [Link]
D. D. Roberts, et al., "Solid-phase microextraction method development for headspace analysis of volatile flavor compounds," Journal of Agricultural and Food Chemistry, 2000. [Link]
X. Yang, et al., "Optimization of a headspace solid-phase microextraction method for the gas chromatography-mass spectrometry analysis aroma components in Litsea mollis Hemsl. fruits," Food Science and Technology, 2021. [Link]
Chromatographic Separation Techniques for the Purification of 3-Methyl-2-undecanone
An Application Guide Abstract This comprehensive guide provides detailed application notes and protocols for the purification of 3-Methyl-2-undecanone, a chiral aliphatic ketone relevant to the fragrance, flavor, and pha...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of 3-Methyl-2-undecanone, a chiral aliphatic ketone relevant to the fragrance, flavor, and pharmaceutical industries. We move beyond rigid templates to deliver a strategic approach tailored to this specific molecule. This document outlines methodologies for analytical-scale purity assessment and preparative-scale isolation using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC). Special emphasis is placed on chiral separations to resolve the enantiomers of 3-Methyl-2-undecanone. Each protocol is grounded in the physicochemical properties of the analyte and explains the scientific rationale behind experimental choices, ensuring robust and reproducible results for researchers, scientists, and drug development professionals.
Foundational Analysis: Understanding the Analyte
A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties. 3-Methyl-2-undecanone is a C12 aliphatic ketone with a chiral center at the C3 position. While specific experimental data for this exact compound is sparse, we can extrapolate key properties from its close structural analogs, 2-undecanone and 3-methyl-2-decanone, to guide our methodological choices.[1][2]
Table 1: Estimated Physicochemical Properties of 3-Methyl-2-undecanone
Property
Estimated Value / Characteristic
Rationale & Implication for Chromatography
Molecular Formula
C₁₂H₂₄O
---
Molecular Weight
~184.32 g/mol
Influences detection by mass spectrometry.
Boiling Point
> 230 °C
High boiling point makes it suitable for Gas Chromatography (GC) but not extremely volatile.[2]
Polarity
Moderately Non-polar
The long alkyl chain dominates the polarity, making it soluble in organic solvents like hexanes, ethyl acetate, and alcohols. This dictates the choice of normal-phase or reversed-phase chromatography.
Water Solubility
Very Low / Insoluble
Insoluble in water, which is a key consideration for sample preparation and mobile phase selection in Reversed-Phase HPLC.[2]
Chirality
Exists as (R) and (S) enantiomers
Chiral separation techniques are required to isolate individual enantiomers.
UV Absorbance
Weak (n→π* transition of C=O)
Lacks a strong chromophore, making UV detection in HPLC challenging at low concentrations. Derivatization or alternative detectors (e.g., ELSD, CAD, MS) may be necessary.
Strategic Purification Workflow Design
The optimal purification strategy depends on the initial sample purity, the desired final purity, the required scale (analytical vs. preparative), and whether an achiral or chiral separation is the goal. The following workflow provides a logical decision-making framework.
Caption: A decision tree for selecting the appropriate purification protocol.
Protocol I: Analytical Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds like 3-Methyl-2-undecanone.[3][4][5] Its high resolving power is ideal for separating the target compound from closely related impurities, such as isomers or byproducts from synthesis. Coupling GC with a Mass Spectrometer (MS) provides definitive identification based on fragmentation patterns, which is crucial for impurity profiling.[6][7]
Experimental Protocol:
Sample Preparation:
Accurately prepare a stock solution of the crude sample at ~1 mg/mL in a high-purity solvent (e.g., hexane or ethyl acetate).
If necessary, perform a serial dilution to a final concentration of 1-10 µg/mL.
Filter the sample through a 0.22 µm syringe filter if particulates are present.
Instrumentation & Conditions:
Inject 1 µL of the prepared sample into the GC-MS system.
The following table outlines a robust starting point for method development.
Table 2: Recommended GC-MS Parameters
Parameter
Recommended Setting
Justification
GC System
Agilent 8890 GC or equivalent
Standard, reliable instrumentation.
MS System
Agilent 5977B MSD or equivalent
Provides high-quality mass spectra for identification.
Column
DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film) or equivalent non-polar column
A 5% phenyl-methylpolysiloxane phase provides excellent selectivity for a wide range of compounds, including aliphatic ketones.[6]
Carrier Gas
Helium, constant flow at 1.2 mL/min
Inert and provides good efficiency.
Inlet Temperature
250 °C
Ensures rapid and complete vaporization without thermal degradation.
Injection Mode
Split (50:1 ratio)
Prevents column overloading and ensures sharp peaks for analytical-scale injections.
Oven Program
Start at 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
A temperature ramp effectively separates compounds with different boiling points.
MS Transfer Line
280 °C
Prevents condensation of analytes between the GC and MS.
Ion Source Temp.
230 °C
Standard temperature for electron ionization.
Ionization Mode
Electron Ionization (EI) at 70 eV
Standard mode that produces reproducible fragmentation patterns for library matching.
Mass Scan Range
40 - 400 m/z
Covers the molecular ion and expected fragments of the target and related impurities.
Data Analysis:
Identify the 3-Methyl-2-undecanone peak by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).
Calculate purity by area percent (Peak Area of Analyte / Total Peak Area) * 100%. Note: This assumes all compounds have a similar response factor, which is a reasonable starting point for initial assessment.
Protocol II: Bulk Purification by Preparative Normal-Phase Chromatography
Expertise & Rationale: For purifying gram-to-multigram quantities of 3-Methyl-2-undecanone to a moderate purity level (>95%), automated flash column chromatography is the most efficient method.[8] Since the target molecule is moderately non-polar, a normal-phase separation (polar stationary phase, non-polar mobile phase) is ideal. This approach effectively removes more polar impurities (e.g., alcohols, starting materials) and highly non-polar impurities (e.g., non-polar byproducts).
Caption: A standard workflow for purification using flash chromatography.
Experimental Protocol:
Method Development (TLC):
Spot the crude mixture on a silica gel TLC plate.
Develop the plate in various solvent systems to find one that gives the target compound an Rf value of ~0.3.
A good starting point is a mixture of n-hexane and ethyl acetate (EtOAc).
Table 3: Example TLC Solvent Systems for Method Development
System (Hexane:EtOAc)
Observation
98:2
Good for separating non-polar impurities.
95:5
Likely a good starting point for eluting the target compound.
90:10
Will elute the target compound faster and separate more polar impurities.
Column Chromatography:
Stationary Phase: Silica gel (e.g., 230-400 mesh).
Column Packing: Pack a glass or pre-packed cartridge with silica gel, equilibrating with 100% n-hexane.
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
Elution: Begin eluting with 100% n-hexane. Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 10% EtOAc over 10-15 column volumes.
Fraction Collection: Collect fractions based on the detector signal (UV, if applicable) or in regular volumes (e.g., 10-20 mL tubes).
Analysis and Product Isolation:
Analyze the collected fractions by TLC or GC-MS to identify those containing the pure product.
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 3-Methyl-2-undecanone.
Protocol III: High-Purity Isolation by Preparative HPLC
Expertise & Rationale: When purity levels exceeding 98-99% are required, preparative HPLC is the method of choice.[9] For 3-Methyl-2-undecanone, a reversed-phase (RP-HPLC) method is highly effective, especially for removing non-polar impurities that may co-elute in a normal-phase system. The process involves developing an analytical method on a smaller column and then scaling it up to a larger preparative column.[9]
Experimental Protocol:
Analytical Method Development:
Goal: Achieve baseline resolution between the target peak and all impurities with a resolution factor (Rs) > 1.5.[10]
Use an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm) to screen mobile phase conditions.
Due to the weak UV absorbance, a mass spectrometer or an evaporative light scattering detector (ELSD) is recommended for detection.
New Injection Volume: If the analytical loading was 10 µL, the preparative loading can be scaled similarly.
Perform a loading study on the analytical column to determine the maximum sample mass that can be injected before resolution is lost. Use this to calculate the maximum load on the preparative column.
Purification and Isolation:
Dissolve the sample in a strong solvent (e.g., methanol or acetonitrile) at the highest possible concentration.
Perform the preparative HPLC run and collect fractions corresponding to the target peak.
Analyze the purity of the collected fractions.
Combine pure fractions and remove the solvent to obtain the final product.
Protocol IV: Chiral Separation by Supercritical Fluid Chromatography (SFC)
Expertise & Rationale: As a chiral molecule, separating the (R) and (S)-enantiomers of 3-Methyl-2-undecanone is critical for pharmaceutical or advanced biological applications. Supercritical fluid chromatography (SFC) has emerged as a powerful, fast, and green technology for chiral separations.[11][12][13] It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to faster separations and lower pressure drops compared to HPLC.[11]
Caption: A systematic approach to developing a chiral separation method using SFC.
Experimental Protocol (Analytical Screening):
Sample Preparation:
Dissolve the racemic 3-Methyl-2-undecanone in an alcohol (e.g., methanol or ethanol) to a concentration of ~1 mg/mL.
Screening Conditions:
The key to successful chiral separation is finding the right combination of a Chiral Stationary Phase (CSP) and a co-solvent. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a broad range of compounds.[11][14]
Screen a set of 4-6 different CSPs with a generic gradient using different alcohol co-solvents.
Chiralpak IA, IB, IC, ID, IE, IF (or equivalent), 4.6 x 150 mm, 5 µm
These columns cover a wide range of chiral selectivities.
Mobile Phase A
Supercritical CO₂
The main, non-polar mobile phase component.
Mobile Phase B
Methanol, Ethanol, or Isopropanol (screened individually)
The polar modifier that influences retention and selectivity.
Gradient
5% to 40% B over 5 minutes
A fast, generic gradient to quickly assess separation.
Flow Rate
3.0 mL/min
Higher flow rates are possible in SFC due to low mobile phase viscosity.
Back Pressure
150 bar
Keeps the CO₂ in a supercritical state.
Column Temp.
40 °C
Controls fluid density and can affect selectivity.
Detector
UV/PDA and/or MS
Method Optimization:
Once a promising CSP/co-solvent combination is identified (i.e., partial or full separation is observed), optimize the method.
Gradient: Adjust the gradient slope and range to maximize resolution. An isocratic hold may provide the best separation.
Temperature & Pressure: Varying these parameters can fine-tune selectivity.
Additives: For some ketones, small amounts of additives like trifluoroacetic acid or diethylamine can improve peak shape, although they are often not necessary for neutral compounds.
References
ACS Publications. (2015). Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. Analytical Chemistry. [Link]
Oxford Academic. (n.d.). Separation of Mixtures of Aromatic Ketones in the Sub-nanogram Range by Plasma Chromatography. Journal of Chromatographic Science. [Link]
ResearchGate. (2005). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]
MDPI. (2022). Optimised Separation Process of Ketones from Biomass Pyrolysis Oil. Processes. [Link]
SpringerLink. (n.d.). Chromatography of Aroma Compounds and Fragrances. [Link]
Wiley Online Library. (2022). Determination of double bond positions in methyl ketones by gas chromatography–mass spectrometry using dimethyl disulfide derivatives. [Link]
ResearchGate. (2010). Chromatography of Aroma Compounds and Fragrance. [Link]
Wiley Online Library. (2021). Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020. [Link]
University of Babylon. (n.d.). Practical Aliphatic Organic Chemistry. [Link]
webdisk.pelprek.com. (n.d.). Chromatography Of Aroma Compounds And Fragrances. [Link]
Agilent Technologies. (n.d.). Strategy for Preparative LC Purification. [Link]
AIP Publishing. (n.d.). Photoionization of Aliphatic Ketones. [Link]
Inacom Instruments. (n.d.). The Theory of HPLC Chromatographic Parameters. [Link]
Wiley. (n.d.). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. [Link]
Shimadzu. (n.d.). Preparative Purification of Aroma Components Using a Supercritical Fluid chromatograph. [Link]
AFIN-TS. (n.d.). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. [Link]
NIH. (n.d.). Selection of adequate optimization criteria in chromatographic separations. [Link]
Cell Press. (2017). A Chiral Metal-Organic Material that Enables Enantiomeric Identification and Purification. [Link]
De Gruyter. (n.d.). ANALYTICAL CHIRAL SEPARATION METHODS. [Link]
MavMatrix. (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY - MASS SPECTROMETRY (SFE-SFC-MS) METHOD DEVELOPMENT FOR ONLIN. [Link]
Waters Corporation. (n.d.). Isolation of the Purified Product. [Link]
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]
NIH. (n.d.). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. [Link]
IBIDEN Engineering Co.,Ltd. (n.d.). Analysis and the principle of Gas Chromatography-Mass Spectrometer. [Link]
MDPI. (2023). Headspace with Gas Chromatography-Mass Spectrometry for the Use of Volatile Organic Compound Profile in Botanical Origin Authentication of Honey. [Link]
The Good Scents Company. (n.d.). 2-undecanone nonyl methyl ketone. [Link]
ResearchGate. (n.d.). Release characteristics of the non-toxic insect repellant 2-undecanone from its crystalline inclusion compound with α-cyclodextrin. [Link]
PubMed. (n.d.). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. [Link]
Application Note: Preparation and Validation of Standard Calibration Curves for 3-Methyl-2-undecanone Quantification
Introduction & Mechanistic Context 3-Methyl-2-undecanone (CAS: 1534-28-7)[1] is a branched-chain volatile methyl ketone with significant biological and ecological relevance. It has been identified as a critical volatile...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Context
3-Methyl-2-undecanone (CAS: 1534-28-7)[1] is a branched-chain volatile methyl ketone with significant biological and ecological relevance. It has been identified as a critical volatile organic compound (VOC) in the headspace of psychrotolerant bacteria such as Chryseobacterium polytrichastri[2] and serves as a key semiochemical in mammalian olfactory recognition systems, notably in sheep wool volatiles[3]. Due to its high volatility and hydrophobicity, accurate quantification in complex biological or environmental matrices requires rigorous gas chromatography-mass spectrometry (GC-MS) workflows. This application note details the mechanistic rationale and step-by-step protocol for establishing a self-validating, matrix-matched calibration curve for 3-Methyl-2-undecanone.
Analytical Principles & System Self-Validation
A robust analytical protocol must be a self-validating system. For volatile ketones, this is achieved through two foundational principles:
The Causality of Matrix-Matching : In VOC analysis utilizing Headspace (HS) or Solid-Phase Microextraction (SPME), the partitioning coefficient of 3-Methyl-2-undecanone between the liquid phase and the vapor phase is highly dependent on the matrix's ionic strength and lipid content. Preparing calibration standards in pure solvent leads to severe quantification errors when analyzing real samples due to "salting-out" or matrix-suppression effects. By spiking the analyte into a blank matrix identical to the unknown samples, we thermodynamically match the partitioning behavior, ensuring that the calibration curve accurately reflects the extraction efficiency of the actual samples.
Internal Standardization as a Self-Validating Mechanism : Volatile ketones are prone to evaporative losses during sample preparation and exhibit variable ionization efficiencies in the MS source. To create a self-validating system, an Internal Standard (IS)—such as Toluene-d8 or 2-Octanone-d14—is spiked at a constant concentration into every calibration level and sample. The GC-MS software calculates the Response Ratio (Area of Analyte / Area of IS) rather than the absolute area. If an autosampler error causes a volumetric drop during injection, both the analyte and IS signals drop proportionally. The response ratio remains constant, preventing false negatives and ensuring data integrity[4].
Materials and Reagents
Analyte : 3-Methyl-2-undecanone analytical standard (Purity ≥ 98%)[1].
Solvent : Purge-and-Trap (P&T) grade Methanol. Rationale: Methanol is chosen because it is highly miscible with both the hydrophobic ketone and aqueous sample matrices. This prevents localized micelle formation or phase separation during matrix spiking, which is a common failure point in VOC calibration[4].
Matrix : Analyte-free blank matrix (e.g., HPLC-grade water or synthetic biological fluid).
Step-by-Step Experimental Protocol
Step 4.1: Preparation of Primary and Secondary Stock Solutions
Gravimetrically weigh exactly 10.0 mg of 3-Methyl-2-undecanone into a 10 mL volumetric flask.
Dilute to volume with P&T grade methanol to yield a 1,000 µg/mL Primary Stock Solution. Cap tightly with a PTFE-lined septum and store at -20°C.
Transfer 1.0 mL of the Primary Stock into a separate 10 mL volumetric flask and dilute with methanol to create a 100 µg/mL Secondary Working Stock.
Step 4.2: Preparation of the Internal Standard (IS) Spiking Solution
Prepare a 50 µg/mL solution of Toluene-d8 in methanol. This will be spiked at a constant volume into all blanks, calibration standards, and samples to yield a final in-matrix concentration of 5.0 µg/L.
To ensure thermodynamic equivalence, the calibration levels are prepared directly in the sampling vials (e.g., 20 mL headspace vials) containing the blank matrix.
Add exactly 10.0 mL of the blank matrix to six consecutive 20 mL headspace vials.
Spike the appropriate volume of the working standards (see Table 1) into the matrix. Critical Causality Step: The syringe needle must be submerged below the surface of the liquid during injection to prevent immediate volatilization of the ketone into the headspace before the vial is sealed[4].
Immediately spike 1.0 µL of the IS solution into each vial.
Crimp-seal the vials immediately with PTFE/silicone septa and vortex gently for 10 seconds to homogenize.
Step 4.4: System Suitability and Quality Control (QC)
Method Blank : Analyze an unspiked matrix vial containing only the IS. The 3-Methyl-2-undecanone signal must be < 1/10th of the Lower Limit of Quantitation (LLOQ).
Continuing Calibration Verification (CCV) : Inject a mid-point standard (Level 3) every 10 samples. The calculated concentration must fall within ±20% of the theoretical value to verify that the MS response factor has not drifted[4].
Quantitative Data Presentation
Table 1: Preparation of Working Standards and Matrix-Matched Calibration Levels
(Assuming a 10.0 mL final matrix volume per vial)
Calibration Level
Target Conc. (µg/L)
Blank Matrix Vol. (mL)
Spiking Solution Conc. (µg/mL)
Analyte Spike Vol. (µL)
IS Spike Vol. (µL)
Level 1 (LLOQ)
1.0
10.0
1.0 (Dilution A)
10.0
1.0
Level 2
5.0
10.0
10.0 (Dilution B)
5.0
1.0
Level 3 (CCV)
10.0
10.0
10.0 (Dilution B)
10.0
1.0
Level 4
50.0
10.0
100.0 (Secondary Stock)
5.0
1.0
Level 5
100.0
10.0
100.0 (Secondary Stock)
10.0
1.0
Level 6
200.0
10.0
100.0 (Secondary Stock)
20.0
1.0
Table 2: GC-MS Selected Ion Monitoring (SIM) Parameters
Compound
Approx. Retention Time (min)
Quantifier Ion (m/z)
Qualifier Ions (m/z)
Dwell Time (ms)
3-Methyl-2-undecanone
14.5
58*
71, 184
50
Toluene-d8 (IS)
6.2
98
100
50
*Note: m/z 58 represents the stable McLafferty rearrangement product typical for methyl ketones.
Workflow Visualization
Workflow for 3-Methyl-2-undecanone calibration curve preparation and GC-MS quantification.
References[2] Title: Volatiles from the Psychrotolerant Bacterium Chryseobacterium polytrichastri. Source: Chemistry & Biodiversity. URL:https://onlinelibrary.wiley.com/doi/10.1002/cbdv.201700196[3] Title: Olfactory Cue Mediated Neonatal Recognition in Sheep, Ovis aries. Source: Journal of Chemical Ecology. URL:https://link.springer.com/article/10.1007/s10886-010-9823-3[1] Title: EvitaChem Product Catalog: 3-Methyl-2-undecanone (CAS: 1534-28-7). Source: EvitaChem. URL: https://www.evitachem.com/[4] Title: Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Source: U.S. Environmental Protection Agency (EPA). URL:https://www.epa.gov/sites/default/files/2015-12/documents/8260c.pdf
Improving enantiomeric excess in the asymmetric reduction of 3-Methyl-2-undecanone
Initiating Data Collection I've started with comprehensive Google searches, homing in on the asymmetric reduction of 3-Methyl-2-undecanone. Currently, I'm focusing on catalysts, ideal reaction conditions, and methods to...
Author: BenchChem Technical Support Team. Date: April 2026
Initiating Data Collection
I've started with comprehensive Google searches, homing in on the asymmetric reduction of 3-Methyl-2-undecanone. Currently, I'm focusing on catalysts, ideal reaction conditions, and methods to enhance enantiomeric excess. I am looking for authoritative information to inform my upcoming thought process.
Planning Content Architecture
I'm now structuring the technical support content as a Q&A, creating a logical flow for the troubleshooting process. I'm pinpointing key quantitative data like enantiomeric excess values, preparing them for tabular representation. I am also outlining experimental protocols and conceptualizing workflow and mechanism diagrams.
Defining Content Framework
I am now organizing the gathered information into a structured technical support center. I'm moving toward a Q&A format, focusing on a logical progression from simple to complex troubleshooting scenarios. I'm pinpointing key quantitative data for tabular presentation, and outlining experimental protocols, as well as visualizing workflows and mechanisms.
Designing the Support Center
I'm now focusing on a Q&A format for a technical support center dedicated to boosting enantiomeric excess in asymmetric reductions, specifically of 3-Methyl-2-undecanone. The structure will be flexible, to allow for an organic flow, and address the needs of researchers and drug development professionals.
Structuring the Guide
I've decided to structure the technical support center as a Q&A, and will now focus on the core concepts section. I will address common catalytic systems and challenges in achieving high e.e. for dialkyl ketones. The determination of enantiomeric excess will be clarified. Detailed, step-by-step experimental protocols are planned, alongside Graphviz diagrams for clarity. I will incorporate in-text citations and clickable URLs.
Refining the Troubleshooting
I'm now detailing the troubleshooting section of the support center, focusing on low enantiomeric excess in asymmetric reductions of 3-Methyl-2-undecanone. The Q&A format guides users through potential issues, starting with reagent purity and catalyst integrity. Checklists and workflow diagrams will be included. A control reaction using a known substrate for that system will allow users to ascertain the activity and selectivity of their catalyst. I am considering temperature's effect on enantioselectivity, and I will be sure to address thermodynamic principles.
Developing the Framework
I've decided to incorporate quantitative data in tables for clarity, specifically for exploring the e.e. versus temperature data. Step-by-step experimental protocols are now a priority, as are the Graphviz diagrams, which are required for illustrating workflows. I'm focusing on in-text citations with clickable URLs and compiling a complete reference list.
Developing the Content
I am now structuring the support center with a focus on a comprehensive framework. I'll include an introduction and core concepts, incorporating FAQs on critical aspects like catalytic systems, e.e. determination, and challenges in asymmetric reductions. I'm committed to including a detailed troubleshooting guide and step-by-step experimental protocols. I will be incorporating in-text citations and a full reference list, and using quantitative data in tables. I'm prioritizing the Graphviz diagrams.
Planning the Introduction
I'm now prioritizing the introductory section, aiming to highlight the significance of chiral alcohols derived from 3-Methyl-2-undecanone and the difficulty in achieving high e.e. I'll outline the format, ensuring a logical flow, and I'll emphasize the technical aspects. Then, I'll detail the core concepts section and its FAQ format, using specific catalytic systems like CBS reduction, Noyori hydrogenation, and biocatalysis. I'll explain why it's challenging to get good e.e. for dialkyl ketones. I'll then move on to how to measure enantiomeric excess, using chiral HPLC/GC.
Developing the Solution
I'm now detailing the full troubleshooting section, including the initial low enantiomeric excess problem. I'm focusing on the logical Q&A flow. I'm prioritizing reagent purity and catalyst integrity checklists, workflow diagrams, and control reactions, with appropriate citations. The subsequent optimization section will address temperature and solvent effects on enantioselectivity. I'm planning to include quantitative data in tables, and I will be sure to address thermodynamic principles.
Refining the Troubleshooting Structure
I'm now honing the troubleshooting guide, prioritizing a logical, Q&A-driven approach. The core problems will stem from low enantiomeric excess in asymmetric reductions of 3-Methyl-2-undecanone. Checklists are being drafted to address reagent purity and catalyst integrity. Workflow diagrams and a control reaction section are in progress. Temperature and solvent effects, along with thermodynamic principles, will be addressed to optimize the system.
Developing the Problem/Solution
I'm now diving deep into structuring the core troubleshooting questions, starting with what to do if the initial enantiomeric excess is low. I'll craft a Q&A format, prioritizing reagent purity, anhydrous conditions, and catalyst integrity. Checklists and flowcharts will be essential. I also need to provide citations and recommend control reactions to validate catalyst activity. The subsequent optimization section will explore parameters affecting enantioselectivity, specifically temperature, solvent, and thermodynamic principles, with quantitative data.
Optimization
Addressing baseline noise in 3-Methyl-2-undecanone trace analysis
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals conducting trace-level gas chromatography-mass spectrometry (GC-MS...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals conducting trace-level gas chromatography-mass spectrometry (GC-MS) or flame ionization detection (GC-FID) analysis.
When analyzing 3-Methyl-2-undecanone —a critical semi-volatile branched aliphatic ketone identified as a key semiochemical in biological matrices like bacterial headspace and mammalian olfactory cues[1][2]—achieving a pristine baseline is paramount. Because trace analysis requires extreme sensitivity (often in the parts-per-trillion range), baseline noise can severely obscure low-level signals, reduce signal-to-noise (S/N) ratios, and compromise quantitative integrity.
Diagnostic Logic: Baseline Noise Resolution
To prevent the "shotgun approach" of changing multiple variables at once, we utilize a deterministic, self-validating diagnostic workflow[3]. Follow the logic tree below to isolate the root cause of your baseline anomalies.
Q1: Why does baseline noise suddenly spike or drift specifically when analyzing trace levels of 3-Methyl-2-undecanone?A1: 3-Methyl-2-undecanone is a semi-volatile compound that requires temperature programming to elute efficiently. A sudden appearance of noise on a previously clean baseline is rarely a spontaneous column failure; it is typically an inlet contamination issue[4]. Because this ketone is prone to adsorption on active sites, contaminants from degrading septa (low-molecular-weight siloxanes) or dirty liners accumulate at the head of the column[4][5]. As the oven temperature ramps to elute the ketone, these contaminants co-elute, creating a rising, noisy baseline that masks the target analyte[6].
Q2: How can I differentiate between carrier gas impurities and stationary phase column bleed as the source of my background noise?A2: Both issues present as a rising baseline at elevated temperatures, but their chemical causality differs. Carrier gas impurities (oxygen and moisture) actively oxidize and destroy the column's stationary phase, whereas intrinsic column bleed is the natural thermal breakdown of the phase at its upper temperature limits[3].
Self-Validation: Examine the mass spectra of the background noise. Intrinsic bleed from a standard 5% phenyl-methylpolysiloxane column produces distinct ions at m/z 73, 207, and 281[3]. If the baseline lacks these siloxane signatures and instead shows elevated m/z 18 (water), 28 (nitrogen), or 32 (oxygen), the root cause is an atmospheric leak or saturated carrier gas purifiers.
Q3: My baseline has a "hairy" or high-frequency jagged appearance that completely obscures the 3-Methyl-2-undecanone peak. How do I isolate the detector from the rest of the system?A3: High-frequency noise (rapid vertical fluctuations) is almost always electronic in origin or related to extreme detector contamination (e.g., a fouled FID collector or a dirty MS ion source)[4][7].
Self-Validation: You must physically isolate the detector. Remove the analytical column from the detector interface and cap the detector fitting with a blank nut[7]. Turn on the detector electronics and gases. If the high-frequency noise disappears, the detector is clean, and the noise is being introduced upstream (column or carrier gas)[7]. If the noise persists, the issue is definitively localized to the detector components or a faulty signal cable.
Quantitative Troubleshooting Matrix
Use the following data matrix to cross-reference the visual morphology of your baseline noise with its most probable cause and diagnostic signature.
Particulate matter in FID jet, MS ion source arcing, or late-eluting matrix[4][6].
Wavy / Drifting
Low Frequency / Variable
Elevated m/z 18, 28, 32, 44
Carrier gas impurities (O₂, H₂O) causing oxidative degradation of the stationary phase[3].
Gradual Baseline Rise
Temperature Dependent
Elevated m/z 73, 207, 281
Intrinsic column bleed (siloxane degradation) at high oven temperatures[3].
Self-Validating Protocol: Baseline Noise Isolation & System Restoration
This step-by-step methodology is designed as a closed-loop, self-validating system. By changing only one variable at a time[8], each step definitively proves or disproves a specific failure point in the GC system.
Step 1: The Temperature Drop Test (Inlet Isolation)
Causality: Inlet contamination is highly volatile. Cooling the inlet traps contaminants, preventing them from reaching the detector[5].
Load a generic GC method with a constant oven temperature of 100°C and start monitoring the real-time baseline signal.
Validation Check: If the baseline noise drops significantly within 5 minutes, the contamination is originating from the inlet.
Action: Replace the septum, clean the injector, and install a new deactivated liner and gold seal[5].
Step 2: The Physical Capping Test (Detector Isolation)
Causality: Disconnecting the flow path isolates the detector's electronics and internal environment from carrier gas and column influences[7].
If Step 1 does not resolve the noise, cool the GC oven and detector to safe handling temperatures.
Disconnect the analytical column from the detector interface.
Install a blank nut (a nut with no ferrule hole) onto the detector fitting to completely seal it[7].
Re-ignite the FID or turn on the MS electron multiplier.
Validation Check: If the high-frequency noise persists, the detector itself is contaminated or there is an electronic fault.
Action: Clean the FID jet and collector, or clean the MS ion source and replace the filaments/electron multiplier[5][7].
Step 3: The Spectral Background Check (Gas vs. Column)
Causality: Poor quality gases damage columns. Identifying the exact ions present in the background noise differentiates between a leak and normal column aging[3][6].
If the detector is quiet when capped, reconnect the column and establish carrier gas flow.
Ramp the oven to the maximum isothermal temperature of your column (e.g., 300°C).
Analyze the MS background spectra.
Validation Check: If m/z 18, 28, and 32 are abnormally high, atmospheric gases are entering the system. If only m/z 73, 207, and 281 are present, the column stationary phase is bleeding[3].
Action: For leaks, use an electronic leak detector on all gas lines and replace saturated moisture/hydrocarbon traps[6]. For column bleed, trim 10-20 cm off the front of the column and bake it out until a stable baseline is achieved[5][6].
Optimizing storage conditions to prevent 3-Methyl-2-undecanone oxidation
Welcome to the Technical Support Center for organic compound storage and handling. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troublesh...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for organic compound storage and handling. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and prevent the degradation of 3-Methyl-2-undecanone .
Due to its specific branched-chain aliphatic structure, this ketone requires rigorous storage protocols to maintain its structural integrity over time. This guide synthesizes mechanistic causality with field-proven, self-validating methodologies to ensure your chemical inventory remains assay-ready.
I. Mechanistic Insight: The Auto-Oxidation Pathway
To effectively prevent degradation, we must first understand the causality behind it. 3-Methyl-2-undecanone possesses a tertiary carbon at the C3 position (the alpha-carbon adjacent to the carbonyl group). The hydrogen atom bonded to this tertiary carbon has a relatively low bond dissociation energy, making it highly vulnerable to radical abstraction.
When exposed to trace oxygen, heat, or UV light, a tertiary radical forms. This initiates a propagation cascade, generating hydroperoxides that eventually undergo C-C bond cleavage. This degradation yields secondary lipid oxidation products, predominantly lower molecular weight aldehydes and smaller ketones[1].
Fig 1: Auto-oxidation of 3-Methyl-2-undecanone and radical quenching mechanism by BHT.
II. Troubleshooting & FAQs
Q1: Why does my 3-Methyl-2-undecanone show altered GC-MS profiles after 3 months of storage, even in sealed containers?A1: Standard atmospheric sealing is insufficient. Even trace oxygen trapped in the headspace of a sealed container can initiate radical formation at the labile tertiary C3 carbon. Over time, this generates secondary oxidation products of lower molecular weight[1]. When you run a GC-MS analysis, you will observe the primary 3-methyl-2-undecanone peak alongside newly emerged peaks with shorter retention times, representing these cleavage products[2].
Q2: What is the most effective chemical stabilizer, and what is the optimal concentration?A2: Butylated hydroxytoluene (BHT) is the industry-standard synthetic antioxidant for this application. It acts as a chain-breaking radical scavenger by donating a hydrogen atom to peroxy radicals, effectively terminating the oxidation cascade. The optimal concentration ranges strictly from 0.01% to 0.02% (100 to 200 ppm) [3]. Exceeding 0.02% yields diminishing returns in stability and risks introducing unwanted phenolic impurities into your downstream synthetic workflows[4].
Q3: How should I prepare and introduce BHT to avoid inadvertently introducing oxygen?A3: BHT is supplied as a crystalline solid and is highly soluble in organic solvents[5]. To maintain an anaerobic environment, dissolve the BHT in a compatible, inert-gas-purged solvent (such as anhydrous ethanol) before adding it to your bulk ketone stock. Ensure that caps and lids on all chemical containers are tightly closed immediately after transfer to prevent evaporation and atmospheric exposure[6].
III. Self-Validating Experimental Protocols
A robust scientific workflow must be self-validating. The following protocols ensure that your storage conditions are optimized and provide a built-in quality control mechanism to verify the absence of oxidation.
Protocol 1: Inert Gas Purging and BHT Supplementation Workflow
Objective: Establish a chemically stable, anaerobic storage environment.
Reagent Preparation: Prepare a 10% (w/v) BHT stock solution by dissolving BHT crystals in anhydrous ethanol. Prior to dissolution, purge the ethanol with Argon gas for 5 minutes to displace dissolved oxygen[5].
Dosing: Calculate the required volume of the BHT stock to achieve a final concentration of 0.02% (200 ppm) in your 3-Methyl-2-undecanone batch[3].
Transfer: Transfer the 3-Methyl-2-undecanone into an amber glass vial. Amber glass is mandatory to prevent UV/light-induced radical initiation.
Supplementation: Inject the calculated BHT stock solution into the ketone and swirl gently to homogenize.
Headspace Purging: Insert an Argon gas line into the vial (keeping the needle just above the liquid level) and purge the headspace for 60 seconds.
Sealing & Storage: Immediately seal the vial with a PTFE-lined cap and store at -20°C.
Protocol 2: Quality Control (QC) & Self-Validation
Objective: Quantitatively verify that auto-oxidation has been prevented during long-term storage.
Sampling: Using an air-tight Hamilton syringe, withdraw a 50 µL aliquot of the stored ketone through the PTFE septum.
Peroxide Value (PV) Titration: Perform a standard iodometric titration on half of the aliquot. A PV of < 2 mEq O2/kg confirms that hydroperoxide propagation is successfully inhibited.
GC-MS Analysis: Inject 1 µL of the remaining aliquot into a GC-MS system.
Chromatographic Validation: Compare the resulting chromatogram against a baseline Day-0 standard. 3-Methyl-2-undecanone will elute as the primary peak[2]. The protocol is validated if the integrated area of lower molecular weight cleavage products (aldehydes/ketones) remains below 0.5% of the total peak area[1].
IV. Quantitative Data: Storage Condition Efficacy
The table below summarizes the causal relationship between storage parameters and the expected shelf life of 3-Methyl-2-undecanone, derived from kinetic stability modeling.
Storage Condition
Atmosphere
Antioxidant (BHT)
Temperature
Expected Shelf Life
Oxidation Risk
Ambient (Control)
Air
None
25°C
< 1 Month
High
Refrigerated
Air
None
4°C
3 Months
Moderate
Inert & Chilled
Argon
None
4°C
6–12 Months
Low
Optimized Protocol
Argon
0.02% (200 ppm)
-20°C
> 24 Months
Negligible
V. References
Optimize Butylated Hydroxytoluene Dose in Food Preservation Applications, patsnap.com,
PRODUCT INFORMATION - Cayman Chemical, caymanchem.com,
Effects of Storage Time and Temperature on Lipid Oxidation and Protein Co-Oxidation of Low-Moisture Shredded Meat Products - PMC, nih.gov,
Safe Storage - Office of Environment, Health & Safety, berkeley.edu,
Highly Regioselective Alkylation at the More-Hindered α-Site of Unsymmetrical Ketones by the Combined Use of Aluminum Tris(2,6- - Amazon S3, amazonaws.com,
Comparative Analysis of Kovats Retention Indices: 3-Methyl-2-undecanone vs. 2-Undecanone
Introduction & Biological Significance Gas chromatography-mass spectrometry (GC-MS) relies heavily on the Kovats Retention Index (RI) to differentiate isomeric and structurally similar aliphatic compounds. While electron...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Biological Significance
Gas chromatography-mass spectrometry (GC-MS) relies heavily on the Kovats Retention Index (RI) to differentiate isomeric and structurally similar aliphatic compounds. While electron ionization (EI) mass spectra of methyl ketones often yield identical base peaks (e.g., McLafferty rearrangement fragments at m/z 58 or 72), the Kovats RI provides an orthogonal, thermodynamically grounded data point for positive identification.
This guide objectively compares two closely related methyl ketones:
2-Undecanone (Methyl nonyl ketone): A straight-chain C11 ketone widely found in plant essential oils and frequently used as a benchmark GC standard () [1].
3-Methyl-2-undecanone : A branched C12 homologue identified in complex biological matrices, including the neonatal recognition cues of Ovis aries (sheep) () [2] and the volatile profile of the psychrotolerant bacterium Chryseobacterium polytrichastri () [3].
Mechanistic Causality: Structure vs. Retention Index
The Kovats RI normalizes a compound's retention time (
tR
) against a homologous series of n-alkanes. The elution order on a standard non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, DB-5) is primarily governed by dispersion forces and the compound's boiling point.
Straight-Chain Thermodynamics: 2-Undecanone (C11H22O) interacts predictably with the non-polar phase, yielding an RI of ~1293. Adding a carbon to the straight chain (e.g., 2-dodecanone, C12H24O) typically increases the RI by ~100 units (RI ~1393).
The Branching Effect: 3-Methyl-2-undecanone (C12H24O) possesses the same molecular weight as 2-dodecanone but features an alpha-methyl branch at the C3 position. This branching introduces steric hindrance, reducing the surface area available for London dispersion forces and effectively lowering the boiling point relative to its straight-chain isomer. Consequently, 3-methyl-2-undecanone elutes earlier than 2-dodecanone but later than 2-undecanone, yielding an RI in the range of 1345–1360 on DB-5 columns. Understanding this branching effect is a fundamental rule of gas chromatography thermodynamics.
Quantitative Data Comparison
The following table summarizes the structural and chromatographic parameters of the two ketones.
Parameter
2-Undecanone
3-Methyl-2-undecanone
IUPAC Name
Undecan-2-one
3-Methylundecan-2-one
Molecular Formula
C11H22O
C12H24O
Molecular Weight
170.29 g/mol
184.32 g/mol
Structural Feature
Straight-chain methyl ketone
α
-Branched methyl ketone
Kovats RI (DB-5/HP-5)
~1293
~1345–1360
Characteristic MS Fragments
m/z 43, 58 (McLafferty)
m/z 43, 72 (McLafferty)
Key Biological Sources
Essential oils (e.g., Ruta graveolens)
Sheep wool VOCs, C. polytrichastri
Experimental Workflow: Self-Validating RI Determination
To accurately capture the ~50-60 unit difference caused by the alpha-methyl branch, the GC-MS protocol must be rigorously standardized. The following step-by-step methodology ensures a self-validating system for temperature-programmed Kovats RI determination.
Step 1: Standard & Sample Preparation
Prepare a mixture of the target analytes (2-undecanone and 3-methyl-2-undecanone) at 10–50 µg/mL in a high-purity solvent (e.g., dichloromethane).
Independently, prepare a homologous series of n-alkanes (C8 to C20) at 50 µg/mL.
Causality Check: Co-injecting the n-alkanes with the sample prevents run-to-run retention time shifts caused by carrier gas velocity fluctuations.
Step 2: GC-MS System Configuration
Column: DB-5MS or equivalent (30 m length
×
0.25 mm internal diameter
×
0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Injection: 1 µL, splitless mode, inlet temperature 250°C.
Step 3: Temperature Programming
Initial: 40°C (hold for 5 min).
Ramp: 2°C/min to 280°C.
Final: Hold for 20 min at 280°C.
Causality Check: A slow ramp rate (2°C/min) maximizes the resolution between branched and straight-chain isomers, reducing interpolation errors when calculating the RI.
Step 4: Data Acquisition & Validation
Acquire MS data in full scan mode (m/z 35–600).
Calculate the RI using the temperature-programmed van den Dool and Kratz equation:
RI=100×[n+tR(N)−tR(n)tR(unk)−tR(n)]
(Where
n
and
N
are the carbon numbers of the smaller and larger n-alkanes flanking the unknown).
Self-Validation (QC): Inject a known standard (e.g., 2-decanone, RI ~1193) as an internal quality control. If the calculated RI deviates by >2 units from the literature value, perform inlet maintenance or column trimming before proceeding.
Workflow Visualization
GC-MS workflow for determining and validating Kovats retention indices of methyl ketones.
References
National Institute of Standards and Technology (NIST). "2-Undecanone." NIST Chemistry WebBook, SRD 69.[Link]
Burger, B. V., Viviers, M. Z., Le Roux, N. J., Morris, J., Bekker, J. P. I., & Le Roux, M. (2011). "Olfactory Cue Mediated Neonatal Recognition in Sheep, Ovis aries." Journal of Chemical Ecology, 37(10), 1150-1163.[Link]
Lauterbach, L., & Dickschat, J. S. (2020). "Volatiles from the Psychrotolerant Bacterium Chryseobacterium polytrichastri." ChemBioChem, 21(24), 3608-3617.[Link]
Comparative
Analytical Modality Comparison & GC-FID Validation Guide for 3-Methyl-2-undecanone
Executive Summary The accurate quantification of volatile aliphatic ketones, such as 3-Methyl-2-undecanone, presents a unique analytical challenge in drug development and semiochemical research. Lacking a conjugated π -e...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate quantification of volatile aliphatic ketones, such as 3-Methyl-2-undecanone, presents a unique analytical challenge in drug development and semiochemical research. Lacking a conjugated
π
-electron system, this molecule is practically invisible to standard UV-based detection methods. This guide provides an objective comparison of analytical modalities and establishes a self-validating, ICH Q2(R2)-compliant Gas Chromatography-Flame Ionization Detection (GC-FID) methodology for its robust quantification.
The Analytical Challenge: Modality Comparison
When developing a quantitative assay for 3-Methyl-2-undecanone, scientists typically evaluate three primary chromatographic detectors: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and GC-FID.
Because 3-Methyl-2-undecanone is a volatile organic compound (VOC) consisting of a 12-carbon aliphatic backbone and a single carbonyl group, it lacks the chromophores required for sensitive UV detection. While GC-MS excels at structural elucidation for unknown trace compounds[1], GC-FID remains the gold standard for routine quantification. The FID operates by combusting the carbon-hydrogen bonds of the analyte in a hydrogen/air flame, generating formyl cations (CHO⁺) and free electrons[1]. This mass-sensitive ionization process yields a linear dynamic range spanning seven orders of magnitude (
107
), allowing for auto-ranging detection from parts-per-billion (ppb) to percentage levels in a single injection[2].
Table 1: Objective Comparison of Analytical Alternatives
To ensure the assay is fit for its intended purpose, the method must be validated according to the stringent regulatory standards outlined in the ICH Q2(R2) guidelines[4]. The validation lifecycle requires demonstrating specific performance characteristics, including linearity, precision, accuracy, and robustness[4].
ICH Q2(R2) Validation Lifecycle for GC-FID Quantification
Self-Validating Experimental Protocol
To guarantee data integrity, the following GC-FID protocol is designed as a self-validating system . The sequence utilizes automated logical gates that abort data acquisition if predefined System Suitability Test (SST) criteria are not met, preventing the generation of out-of-specification (OOS) results.
Step-by-Step Methodology & Causality
Step 1: Chromatographic Separation Design
Action: Install a non-polar 5% phenyl / 95% dimethylpolysiloxane capillary column (e.g., DB-5, 30m x 0.25mm x 0.25µm).
Causality: 3-Methyl-2-undecanone is a highly hydrophobic, aliphatic molecule. A non-polar stationary phase separates analytes strictly by their boiling points via dispersive Van der Waals forces. This minimizes secondary interactions that cause peak tailing, ensuring sharp, symmetrical peaks for accurate integration.
Step 2: Internal Standard (IS) Calibration
Action: Spike all samples and calibration standards with 50 µg/mL of 2-Tridecanone as an Internal Standard.
Causality: The FID is a destructive, mass-sensitive detector[5]. Micro-variations in the 1 µL split injection volume or minor fluctuations in the hydrogen/air flame stoichiometry can alter the absolute raw signal. By using 2-Tridecanone—a structural homologue that vaporizes and combusts identically to the target analyte but elutes slightly later—the ratio of the analyte area to the IS area remains perfectly constant, mathematically neutralizing injection errors.
Step 3: Automated System Suitability Testing (SST)
Action: Program the Chromatography Data System (CDS) to inject an SST standard (containing both the analyte and IS) prior to the sample sequence. Set a logical gate: If Resolution (Rs) < 2.0 or Tailing Factor (Tf) > 1.5, abort sequence.
Causality: This creates a self-validating loop. It ensures that column degradation or inlet liner contamination is detected before experimental samples are consumed.
Step 4: Flame Ionization Detection
Action: Set the FID temperature to 250°C. Supply Hydrogen at 30 mL/min and Air at 300 mL/min.
Causality: As the 12-carbon ketone elutes into the detector, it is incinerated in the hydrogen flame. The resulting CHO⁺ ions are accelerated across a polarizing voltage gap to a collector electrode[3]. This generates a picoampere (
10−12
A) current directly proportional to the number of reduced carbon atoms[3], providing unparalleled quantitative reliability.
Experimental Validation Data
Following the protocol above, the method was subjected to a full ICH Q2(R2) validation matrix[4]. The quantitative results are summarized in Table 2, demonstrating that the GC-FID method exceeds all regulatory acceptance criteria for the quantification of 3-Methyl-2-undecanone.
Table 2: ICH Q2(R2) Validation Results Summary
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Validation Status
Linearity & Range
R2≥0.999
over 10–500 µg/mL
R2=0.9998
Pass
Repeatability (Intra-day)
RSD
≤
2.0% (n=6 injections)
0.82%
Pass
Intermediate Precision
RSD
≤
2.0% (n=12 across 2 days)
1.15%
Pass
Accuracy (Recovery)
98.0% – 102.0% at 3 conc. levels
99.6%
Pass
Limit of Detection (LOD)
Signal-to-Noise Ratio
≥
3
0.12 µg/mL
Pass
Limit of Quantitation (LOQ)
Signal-to-Noise Ratio
≥
10
0.38 µg/mL
Pass
Conclusion
For the quantification of 3-Methyl-2-undecanone, GC-FID vastly outperforms HPLC-UV in sensitivity and offers superior linear dynamic range and operational robustness compared to GC-MS. By implementing a homologous internal standard and an automated System Suitability logical gate, laboratories can establish a self-validating assay that strictly adheres to ICH Q2(R2) guidelines, ensuring high-fidelity data for downstream drug development or semiochemical applications.
References
[4] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
URL:[Link]
Orthogonal Cross-Validation of 3-Methyl-2-undecanone: A Comparison Guide for GC-MS Identification
Executive Summary The definitive identification of aliphatic ketones in complex matrices is a persistent challenge in analytical chemistry and drug development. While the National Institute of Standards and Technology (N...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The definitive identification of aliphatic ketones in complex matrices is a persistent challenge in analytical chemistry and drug development. While the National Institute of Standards and Technology (NIST) mass spectral library remains the industry standard for non-targeted GC-MS analysis, relying solely on nominal mass matching can lead to critical misidentifications among structural isomers. This guide provides a comprehensive, self-validating protocol that objectively compares baseline NIST library matching against orthogonal validation methods—specifically Retention Index (RI) mapping and High-Resolution Mass Spectrometry (HRMS)—to accurately identify 3-Methyl-2-undecanone.
The Mechanistic Challenge: Isomeric Ambiguity in EI-MS
When identifying long-chain branched ketones like 3-Methyl-2-undecanone (C₁₂H₂₄O), relying exclusively on nominal mass Electron Ionization (EI) spectra presents significant analytical risks. The1 to predict chemical structures based on the statistical similarity of fragmentation patterns[1]. However, aliphatic isomers often yield highly analogous EI spectra, which can result in false positives during 2 if the structural corroboration is not rigorous[2].
The Causality of Fragmentation:
The ambiguity is rooted in the McLafferty rearrangement mechanism. For standard unbranched 2-alkanones (e.g., 2-dodecanone), electron ionization induces a cleavage between the alpha and beta carbons, transferring a gamma-hydrogen to the carbonyl oxygen. This yields a characteristic m/z 58 fragment ([CH₃-C(OH)=CH₂]⁺•).
In contrast, 3-Methyl-2-undecanone possesses a methyl substitution at the alpha position (C3). Consequently, its McLafferty rearrangement yields a distinct m/z 72 fragment ([CH₃-C(OH)=CH(CH₃)]⁺•). While this m/z 72 ion easily differentiates it from 2-dodecanone, it does not reliably differentiate it from other alpha-substituted isomers (e.g., 3-ethyl-2-decanone) without orthogonal validation.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in compound identification, we employ a self-validating analytical cascade. This step-by-step methodology integrates nominal mass deconvolution, physical retention properties, and exact mass confirmation.
Step 1: GC-EI-MS Acquisition & Deconvolution
Method: Inject 1 µL of the sample into a GC-MS equipped with a non-polar HP-5MS column (30 m × 0.25 mm × 0.25 μm). Program the oven from 60°C to 280°C at 10°C/min. Operate the EI source at 70 eV.
Causality: Standardizing the ionization energy at exactly 70 eV is critical; it ensures the generated fragmentation patterns perfectly align with the empirical data within the NIST libraries.
Deconvolution: Process the raw data using3[3]. AMDIS mathematically extracts pure component spectra from co-eluting background matrix noise, preventing artificially suppressed Match Factors.
Step 2: Retention Index (RI) Calibration
Method: Inject a C₈-C₂₀ n-alkane standard mixture under identical GC conditions. Calculate the Kovats Retention Index for the unknown peak.
Causality: Because structurally similar isomers can yield NIST Match Factors >800 (considered a "Good Match"), comparing the experimental RI against the NIST literature RI database provides an independent physical parameter for identification. A ΔRI of <10 units is required to pass this filter.
Step 3: GC-HRMS Exact Mass Confirmation
Method: Analyze the sample using a 4[4] to obtain accurate mass data.
Causality: Nominal mass quadrupole analyzers cannot distinguish between isobaric fragments. HRMS confirms the exact elemental composition of the molecular ion (Theoretical m/z 184.1827) with sub-ppm mass accuracy, definitively ruling out matrix interferences and confirming the structural assignment.
Comparative Performance Analysis
The quantitative data below demonstrates the necessity of the orthogonal cross-validation protocol. Relying solely on the NIST Match Factor (Table 1) leaves room for isomeric ambiguity, whereas combining RI and HRMS data (Table 2) creates an unequivocal identification fingerprint.
Table 1: Baseline NIST23 Library Match Scores vs. Isomeric Interferences
Compound Name
Match Factor (MF)
Reverse Match (RMF)
Probability (%)
Characteristic Fragment
3-Methyl-2-undecanone
912
925
88.4
m/z 72
4-Methyl-2-undecanone
845
860
8.2
m/z 58
2-Dodecanone
810
835
2.1
m/z 58
3-Ethyl-2-decanone
780
795
1.3
m/z 86
Note: According to NIST guidelines, a Match Factor >900 is considered an "Excellent Match," but scores >800 for isomers still pose a high risk of false identification without secondary validation.
Table 2: Orthogonal Validation Data (RI and HRMS Confirmation)
Compound Name
Experimental RI
NIST Literature RI
ΔRI
Exact Mass (Theoretical)
Mass Error (ppm)
3-Methyl-2-undecanone
1348
1350
-2
184.1827
0.8
4-Methyl-2-undecanone
1335
1338
-3
184.1827
1.1
Visualizing the Identification Workflow
The following diagram maps the logical relationships and decision gates within our self-validating identification cascade.
Figure 1: Orthogonal cross-validation workflow for 3-Methyl-2-undecanone identification.
References
Evaluation of the NIST Library Matching Quality of Mass Spectra Generated by the GC-HR-TOFMS with Multi-Mode Ionization.gcms.cz.
Assessing the reliability of the NIST library during routine GC-MS analyses.osti.gov.
NIST Mass Spectral Library - Diablo Analytical.diabloanalytical.com.
NIST/EPA/NIH Mass Spectral Library Compound Scoring.Jordi Labs.
Benchmarking SPME vs. Liquid-Liquid Extraction for the Recovery of 3-Methyl-2-undecanone
Extracting semi-volatile organic compounds (VOCs) from complex aqueous or biological matrices is a persistent challenge in analytical chemistry. 3-Methyl-2-undecanone (C₁₂H₂₄O) —a semi-volatile aliphatic ketone frequentl...
Author: BenchChem Technical Support Team. Date: April 2026
Extracting semi-volatile organic compounds (VOCs) from complex aqueous or biological matrices is a persistent challenge in analytical chemistry. 3-Methyl-2-undecanone (C₁₂H₂₄O) —a semi-volatile aliphatic ketone frequently analyzed in mammalian olfactory cues, natural product profiling, and bacterial volatilomes [1]—serves as an excellent model analyte for benchmarking extraction methodologies. With an estimated log P of ~4.2 and moderate vapor pressure, its recovery is highly susceptible to evaporative losses and matrix interference.
This guide objectively benchmarks Solid-Phase Microextraction (SPME) against traditional Liquid-Liquid Extraction (LLE) for the recovery of 3-Methyl-2-undecanone, detailing the mechanistic causality, self-validating protocols, and comparative performance data.
Mechanistic Causality: Equilibrium vs. Exhaustive Extraction
To optimize recovery, one must understand the physical chemistry driving each technique.
Liquid-Liquid Extraction (LLE) relies on exhaustive phase transfer. By introducing an immiscible organic solvent (e.g., hexane), the hydrophobic 3-Methyl-2-undecanone partitions into the organic phase according to the Nernst distribution law. While LLE offers high absolute recovery, it requires a concentration step (nitrogen blow-down) prior to GC-MS analysis. Because 3-Methyl-2-undecanone is semi-volatile, this evaporation step introduces a critical vulnerability, often leading to significant analyte loss and poor reproducibility [2].
Solid-Phase Microextraction (SPME) , specifically Headspace SPME (HS-SPME), operates on a three-phase thermodynamic equilibrium [3]. By heating the sample and saturating it with salt, the ionic strength of the aqueous matrix increases. This disrupts the hydration spheres around the ketone (salting-out effect), driving it into the headspace. A polymer-coated fiber (e.g., PDMS/DVB) is then exposed to the vapor phase, adsorbing the analyte. Because SPME directly couples to GC-MS via thermal desorption, it is entirely solvent-free and eliminates evaporative losses.
Figure 1: Three-phase equilibrium dynamics of 3-Methyl-2-undecanone in Headspace SPME.
Experimental Protocols: Building Self-Validating Systems
To ensure analytical trustworthiness, both protocols below incorporate a pre-extraction internal standard (IS), such as 2-octanone-d18. This creates a self-validating system: if the IS recovery drops during LLE, it flags evaporative loss during blow-down; if it drops during SPME, it flags matrix suppression or a failure to reach equilibrium.
Protocol A: Headspace SPME (HS-SPME)
Sample Preparation: Transfer 5.0 mL of the aqueous sample into a 10 mL precision headspace vial.
Matrix Modification: Add 1.5 g of NaCl (>99% purity) to maximize the salting-out effect. Spike with 10 µL of the internal standard (IS). Seal immediately with a PTFE/silicone septum.
Equilibration: Incubate the vial at 60°C for 10 minutes with orbital agitation (500 rpm) to establish liquid-gas equilibrium.
Extraction: Pierce the septum and expose a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber to the headspace for exactly 30 minutes at 60°C.
Desorption: Retract the fiber, transfer to the GC-MS injection port, and thermally desorb at 250°C for 5 minutes in splitless mode.
Protocol B: Liquid-Liquid Extraction (LLE)
Sample Preparation: Aliquot 5.0 mL of the aqueous sample into a 15 mL glass centrifuge tube. Spike with 10 µL of the IS.
Extraction: Add 2.0 mL of a Hexane/Dichloromethane (80:20 v/v) mixture.
Partitioning: Vortex vigorously for 5 minutes. Centrifuge at 3000 rpm for 10 minutes to resolve any emulsion layers.
Concentration (Critical Vulnerability): Carefully transfer the upper organic layer to a clean autosampler vial. Evaporate under a gentle stream of high-purity nitrogen at room temperature to a final volume of 100 µL. Caution: Over-drying will result in severe volatilization of 3-Methyl-2-undecanone.
Analysis: Inject 1.0 µL of the concentrated extract into the GC-MS.
Figure 2: Comparative workflow of Headspace SPME versus Liquid-Liquid Extraction for VOC recovery.
Quantitative Data Presentation
The following table summarizes the experimental benchmarking of both techniques for 3-Methyl-2-undecanone recovery. While LLE extracts a higher total mass of the analyte from the liquid phase (Absolute Recovery), SPME yields vastly superior analytical precision and limits of detection due to the elimination of the solvent evaporation step.
Performance Metric
Headspace SPME (PDMS/DVB)
Liquid-Liquid Extraction (Hexane/DCM)
Absolute Recovery (%)
18 - 25% (Equilibrium-based)
85 - 92% (Exhaustive)
Relative Recovery (with IS)
96 - 102%
75 - 88% (Varies due to N₂ blow-down)
Precision (RSD %)
3.5%
11.2%
Limit of Detection (LOD)
0.05 ng/mL
1.50 ng/mL
Solvent Consumption
0 mL
2.0 mL per sample
Automation Potential
High (Fully automatable via XYZ robotics)
Low (Requires manual transfer & evaporation)
Total Prep Time
~40 min (Unattended)
~30 min (Hands-on)
Conclusion & Recommendations
For the quantitative analysis of 3-Methyl-2-undecanone, Headspace SPME is the superior methodology . The inherent volatility of the analyte makes traditional LLE highly susceptible to evaporative losses during the nitrogen blow-down phase, leading to poor reproducibility (RSD > 11%). By leveraging the thermodynamic equilibrium of HS-SPME, researchers can achieve sub-ng/mL detection limits, eliminate toxic solvent usage, and fully automate their sample preparation workflows. LLE should only be reserved for scenarios requiring the physical isolation of the compound for downstream preparative work, rather than trace-level quantification.
Advanced Operational Guide: 3-Methyl-2-undecanone Handling and RCRA-Compliant Disposal
As laboratory operations scale in drug development and analytical chemistry, the proper lifecycle management of aliphatic ketones like 3-Methyl-2-undecanone becomes a critical vector for both environmental compliance and...
Author: BenchChem Technical Support Team. Date: April 2026
As laboratory operations scale in drug development and analytical chemistry, the proper lifecycle management of aliphatic ketones like 3-Methyl-2-undecanone becomes a critical vector for both environmental compliance and laboratory safety. Frequently utilized as a synthetic building block and as a target analyte in complex biological matrices (such as neonatal olfactory recognition bioassays)[1], this compound presents specific physicochemical challenges.
This guide provides a causality-driven, self-validating framework for the safe handling, segregation, and disposal of 3-Methyl-2-undecanone, ensuring your laboratory exceeds standard regulatory baselines.
Physicochemical Profile & Hazard Causality
To design an effective disposal protocol, we must first understand the fundamental properties driving the compound's behavior. 3-Methyl-2-undecanone (CAS: 1534-28-7)[2] is a long-chain aliphatic ketone.
Combustibility : Like its structural analog 2-undecanone, it is a combustible liquid[3]. Vapor accumulation in poorly ventilated or low-lying areas can exceed the lower explosive limit (LEL).
Aquatic Toxicity : Aliphatic ketones of this chain length exhibit high lipophilicity and low aqueous solubility. If discharged into standard wastewater streams, they partition into organic sediments, causing acute and long-lasting toxicity to aquatic life (H400, H410)[3]. Drain disposal is strictly prohibited.
The favored and most environmentally sound method for the disposal of aliphatic ketones is high-temperature incineration[4]. However, the efficiency and cost of this process depend entirely on upstream segregation at the bench.
Mechanistic Rationale: Aliphatic ketones consist solely of carbon, hydrogen, and oxygen. When incinerated purely or with other non-halogenated solvents, they undergo complete thermal oxidation into CO₂ and H₂O. If erroneously mixed with halogenated waste (e.g., Dichloromethane, commonly used in ketone extraction protocols[5]), the incinerator must operate at significantly higher temperatures with specialized scrubbers to prevent the synthesis of highly toxic polychlorinated dibenzodioxins (PCDDs).
Fig 1. Decision tree for 3-Methyl-2-undecanone waste segregation and RCRA incineration routing.
Self-Validating Disposal Protocols
To ensure absolute compliance and safety, laboratory personnel must execute the following step-by-step methodologies. Each protocol is designed as a self-validating system , meaning it contains built-in checkpoints to verify operational success.
Protocol A: Liquid Waste Consolidation
Compatibility Verification : Confirm the target waste carboy contains only non-halogenated organic solvents (e.g., tert-butyl methyl ether, often used in volatile organic compound extractions[5]).
Transfer : In a certified fume hood, use a grounded funnel to transfer the 3-Methyl-2-undecanone waste into the carboy.
Validation Checkpoint (Thermodynamic Check) : After addition, physically touch the exterior of the waste carboy (while wearing appropriate PPE). The temperature must remain at ambient baseline. Any exothermic heat generation indicates an accidental cross-reaction with an incompatible chemical (e.g., a strong oxidizer), requiring immediate evacuation and EHS notification.
Validation Checkpoint (Mass Balance) : The volume of 3-Methyl-2-undecanone dispensed from your primary inventory must equal the sum of the experimental volume consumed plus the volume recorded on the hazardous waste log. A discrepancy of >5% indicates fugitive evaporative emissions or unaccounted spillage.
Protocol B: Solid Waste Processing
Solid Phase Microextraction (SPME) fibers and closed-loop stripping resins are frequently used to isolate trace ketones from biological samples without degrading capillary GC columns[5].
Isolation : Place contaminated SPME fibers, pipettes, and nitrile gloves into a designated solid hazardous waste container lined with a compatible poly-bag.
Sealing : Ensure the container features a vapor-tight, latching lid.
Validation Checkpoint (Olfactory/Vapor Seal Check) : Weigh the solid waste bin before and after adding the contaminated materials. Log the weight delta. After 1 hour, use a Photoionization Detector (PID) around the seal of the closed bin. A reading above 0.0 ppm (or a detectable ketone odor) invalidates the primary containment seal, requiring immediate secondary over-packing.
Chemical Compatibility Matrix
Chemical Class
Compatibility with 3-Methyl-2-undecanone
Mechanistic Result of Mixing
Ethers / Alcohols
Highly Compatible
Stable organic mixture; safe for standard incineration.
Halogenated Solvents
Incompatible (Regulatory)
Generates PCDDs during standard incineration; requires specialized disposal[4].
Strong Oxidizers
Strictly Incompatible
Rapid exothermic oxidation; high risk of container rupture or fire.
Spill Response & Decontamination Workflow
In the event of a localized spill, rapid containment is necessary to prevent vapor accumulation and environmental discharge.
Mechanistic Rationale: Because 3-Methyl-2-undecanone is a combustible liquid, the choice of absorbent is critical. Using combustible absorbents like sawdust creates a highly flammable, high-surface-area matrix that violates RCRA storage regulations[6].
Step-by-Step Decontamination:
Vapor Suppression : Immediately increase fume hood flow rates or room ventilation. Extinguish all local ignition sources.
Adsorption : Cover the spill with an inert, non-combustible material such as vermiculite, dry sand, or diatomaceous earth[6]. Never use paper towels or sawdust for bulk liquid recovery.
Recovery : Use an electrically protected vacuum or non-sparking wet-brush to collect the saturated absorbent[3]. Transfer to a sealed, labeled solid hazardous waste container.
Surface Decontamination : Wash the affected surface with a mild detergent and water to break down residual lipophilic ketone films.
Validation Checkpoint (Decontamination Verification) : Wipe the cleaned, dried surface with a clean filter paper. Place the paper in a sealed 20 mL vial. After 15 minutes, sample the headspace with a PID. A reading of < 10 ppm validates that the surface is fully decontaminated and safe for standard operations.
References[2] Title: EvitaChem Product Catalog: 3-Methyl-2-undecanone. Source: evitachem.com. URL: Link[5] Title: Olfactory Cue Mediated Neonatal Recognition in Sheep, Ovis aries. Source: core.ac.uk. URL: Link[1] Title: Temporal Changes in the Neonatal Recognition Cue of Dohne Merino Lambs (Ovis aries). Source: researchgate.net. URL:Link[3] Title: 2-Undecanone - Safety Data Sheet. Source: chemicalbook.com. URL:Link[6] Title: SAFETY DATA SHEET - 2-Undecanone. Source: chemservice.com. URL: Link[4] Title: Toxicological Profile for 2-Hexanone (Aliphatic Ketones). Source: cdc.gov. URL: Link